Coprexa
Description
Properties
Key on ui mechanism of action |
Tetrathiomolybdate has demonstrated the ability to inhibit fibrosis in a number of well established animal models through the sequestration of available copper and inhibition of key fibrotric cytokines, including secreted protein acid rich in cysteine (SPARC), NFkappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8, and connective tissue growth factor (CTGF). |
|---|---|
CAS No. |
16330-92-0 |
Molecular Formula |
H2MoS4-2 |
Molecular Weight |
226.2 g/mol |
IUPAC Name |
bis(sulfanylidene)molybdenum;sulfanide |
InChI |
InChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2 |
InChI Key |
VVRHUOPINLMZBL-UHFFFAOYSA-L |
Canonical SMILES |
[SH-].[SH-].S=[Mo]=S |
melting_point |
300 °C with decomposition |
Other CAS No. |
16330-92-0 |
Related CAS |
18198-15-7 (di-hydrochloride salt) |
Synonyms |
ammonium tetrathiomolybdate ATN-224 tetrathiomolybdate tetrathiomolybdate bis-choline salt tetrathiomolybdate, dipotassium salt tetrathiomolybdate, disodium salt thiomolybdate TTM cpd |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Coprexa (Tetrathiomolybdate) in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coprexa, the former trade name for tetrathiomolybdate (TM), is a potent copper-chelating agent. Initially developed for the treatment of Wilson's disease, a genetic disorder leading to copper accumulation, its mechanism of action extends to several processes relevant to neuronal cell function and neuroprotection. This document provides a detailed overview of the core mechanisms by which tetrathiomolybdate exerts its effects on and in the context of the central nervous system.
The primary systemic mechanism of tetrathiomolybdate involves the reduction of bioavailable copper. It forms a stable tripartite complex with copper and albumin in the bloodstream, rendering the copper non-toxic.[1] Additionally, it inhibits the intestinal absorption of copper.[2] Beyond this systemic effect, tetrathiomolybdate has demonstrated direct and indirect neuroprotective actions through its influence on the blood-brain barrier, microglial activity, and oxidative stress pathways.
Core Mechanisms of Action in a Neuronal Context
The neuroprotective effects of tetrathiomolybdate can be attributed to three primary mechanisms:
-
Protection of the Blood-Brain Barrier (BBB): Tetrathiomolybdate plays a crucial role in maintaining the integrity of the BBB, particularly in conditions of excess copper. Elevated levels of free copper can induce damage to the endothelial cells that form the BBB.[3][4] By forming a stable, non-toxic complex with copper in the serum, tetrathiomolybdate prevents this copper-induced toxicity, thereby preserving the barrier function of the BBB.[2][5] This is a critical indirect neuroprotective mechanism, as a compromised BBB can lead to the entry of harmful substances into the brain parenchyma and exacerbate neuronal damage.
-
Anti-inflammatory Effects in Microglia: Microglia, the resident immune cells of the brain, can become activated in response to pathological stimuli, releasing pro-inflammatory cytokines that contribute to neuroinflammation and neurodegeneration.[6][7] Tetrathiomolybdate has been shown to suppress the inflammatory response in microglia.[4][5] It achieves this by reducing the intracellular bioavailability of copper, which in turn leads to a decrease in the production of reactive oxygen species (ROS).[5] The reduction in ROS subsequently inhibits the TRAF6/AKT/NFκB signaling pathway, a key regulator of pro-inflammatory gene expression.[4][5] This leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS).[5]
-
Antioxidant Properties and Modulation of Oxidative Stress: Ammonium tetrathiomolybdate can function as a slow-release sulfide donor, which confers antioxidant properties. This mechanism is particularly relevant in conditions of ischemia-reperfusion injury.[8][9] The sulfide-mediated effects include a reduction in mitochondria-derived oxidative stress, an increase in the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase, and a decrease in oxidative damage to lipids and proteins.[8] Paradoxically, in other contexts, tetrathiomolybdate has been shown to inhibit SOD1 activity by chelating its essential copper cofactor, an effect that has been explored for its anti-angiogenic and anti-cancer properties.[3][10][11]
Quantitative Data
The following table summarizes the available quantitative data on the effects of tetrathiomolybdate.
| Parameter | Effect | Value | Cell/System | Reference |
| SOD1 Inhibition | IC50 | 0.33 ± 0.03 µmol/L | Bovine SOD1 (in vitro) | [3] |
| BBB Permeability | TEER Reduction by Cu-albumin | Prevented by 250 µM ALXN1840 (a form of TM) | Primary Porcine Brain Capillary Endothelial Cells | [12] |
| Microglial Inflammation | Reduction of TNF-α, IL-1β | Significant reduction with TM pretreatment | LPS-stimulated BV-2 microglia | [5] |
| Oxidative Stress | Hydroxyl Radical Increase by Penicillamine | Not elevated with TM administration | In vivo microdialysis in mouse striatum | [9] |
| Oxidative Stress | Free Copper Increase by Penicillamine | Not elevated with TM administration | In vivo microdialysis in mouse striatum | [9] |
Experimental Protocols
Assessment of Blood-Brain Barrier Integrity
This protocol is based on the methodology used to assess the protective effects of tetrathiomolybdate on an in vitro model of the BBB.[12]
-
Cell Culture: Primary porcine brain capillary endothelial cells (PBCECs) are cultured on Transwell inserts.
-
Treatment: The PBCEC monolayers are exposed to copper-albumin (to mimic copper toxicity) with or without co-incubation with bis-choline tetrathiomolybdate (e.g., 250 µM).
-
Transendothelial Electrical Resistance (TEER) Measurement: TEER is measured continuously to assess the integrity of the endothelial cell monolayer. A decrease in TEER indicates increased permeability.
-
Permeability Assay: The permeability of the monolayer can be further quantified by adding a fluorescent tracer (e.g., fluorescein-labeled dextran) to the upper chamber and measuring its appearance in the lower chamber over time.[13]
-
Immunocytochemistry: After treatment, cells are fixed and stained for tight junction proteins (e.g., Claudin-5) to visualize any disruption to the cell-cell junctions.
Analysis of NF-κB Signaling in Microglia
This protocol is adapted from studies investigating the anti-inflammatory effects of tetrathiomolybdate on microglial cells.[4][5][14]
-
Cell Culture: BV-2 microglial cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with tetrathiomolybdate for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cell Lysis: Whole-cell lysates are prepared using an ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Immunoblotting:
-
Proteins from the cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (e.g., phosphorylated NF-κB p65, total NF-κB p65, IκB-α, and TRAF6).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system.
-
-
Quantification of Pro-inflammatory Cytokines: The levels of TNF-α and IL-1β in the cell culture supernatant are quantified using commercially available ELISA kits.
Measurement of Oxidative Stress Markers
This protocol describes methods for measuring oxidative damage in brain tissue, as influenced by tetrathiomolybdate.[8][15]
-
Tissue Preparation: Brain tissue is homogenized in a suitable buffer.
-
Lipid Peroxidation Assay (TBARS Assay):
-
The homogenate is mixed with a thiobarbituric acid (TBA) solution.
-
The mixture is heated to induce a reaction between malondialdehyde (MDA, a product of lipid peroxidation) and TBA.
-
The absorbance of the resulting pink-colored product is measured spectrophotometrically (typically at 532 nm).
-
-
Protein Carbonyl Assay:
-
Protein carbonyls (a marker of protein oxidation) are derivatized with 2,4-dinitrophenylhydrazine (DNPH).
-
The resulting dinitrophenylhydrazone products are measured spectrophotometrically (around 370 nm).[16]
-
-
Superoxide Dismutase (SOD) Activity Assay:
In Vivo Microdialysis for Brain Free Copper and Hydroxyl Radicals
This protocol is based on a study that measured free copper and hydroxyl radicals in the brain of a mouse model of Wilson's disease.[9]
-
Surgical Implantation: A microdialysis probe is stereotactically implanted into the striatum of anesthetized mice.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF). For hydroxyl radical measurement, a trapping agent like terephthalic acid is included in the perfusate.[9][19]
-
Sample Collection: Dialysate samples are collected at regular intervals before and after administration of tetrathiomolybdate or a control substance.
-
Analysis of Hydroxyl Radicals: The dialysate is analyzed by high-performance liquid chromatography (HPLC) to measure the hydroxylated product of the trapping agent, which is indicative of hydroxyl radical formation.[20]
-
Analysis of Free Copper: The concentration of free copper in the dialysate is measured using inductively coupled plasma mass spectrometry (ICP-MS).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Bis-choline tetrathiomolybdate prevents copper-induced blood–brain barrier damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tetrathiomolybdate Treatment Leads to the Suppression of Inflammatory Responses through the TRAF6/NFκB Pathway in LPS-Stimulated BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrathiomolybdate Treatment Leads to the Suppression of Inflammatory Responses through the TRAF6/NFκB Pathway in LPS-Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of pro-inflammatory cytokines released from microglia in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of Nuclear Factor Kappa B on the Response of Microglia in Spinal Cord Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of tetrathiomolybdate and penicillamine on brain hydroxyl radical and free copper levels: a microdialysis study in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ammonium tetrathiomolybdate delays onset, prolongs survival, and slows progression of disease in a mouse model for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper binding by tetrathiomolybdate attenuates angiogenesis and tumor cell proliferation through the inhibition of superoxide dismutase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bis-choline tetrathiomolybdate prevents copper-induced blood–brain barrier damage | Life Science Alliance [life-science-alliance.org]
- 13. Assessing blood-brain barrier function using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Interplay between Cyclic AMP, MAPK, and NF-κB Pathways in Response to Proinflammatory Signals in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. Novel method for in vivo hydroxyl radical measurement by microdialysis in fetal sheep brain in utero - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of microdialysis for in-vivo monitoring of hydroxyl free-radical generation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Olanzapine (Zyprexa®)
Disclaimer: The compound "Coprexa" was not identified in the available literature. This document pertains to Olanzapine, marketed as Zyprexa®, which is presumed to be the intended subject of the query.
Introduction
Olanzapine is a second-generation (atypical) antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] A thienobenzodiazepine derivative, olanzapine was developed by scientists at Eli Lilly and Company as a chemical analog of clozapine.[2][3] It was patented in 1991 and received approval for medical use in the United States in 1996.[4] Olanzapine exhibits a broad pharmacological profile with high-affinity antagonism at dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.[1] This multi-receptor binding profile is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia.[1]
Discovery and Development
The development of olanzapine was driven by the search for a safer alternative to clozapine, which, despite its efficacy, carries a risk of agranulocytosis. Researchers at Eli Lilly investigated a series of thiophene isosteres of clozapine, leading to the discovery of the thienobenzodiazepine analog, olanzapine.[2] Preclinical studies confirmed its potent antagonist activity at both serotonin 5-HT2 and dopamine D2 receptors, suggesting its potential as an effective antipsychotic agent.[2] Subsequent clinical trials demonstrated its efficacy in treating schizophrenia, leading to its FDA approval in 1996.[2][5]
Synthesis Pathway
The chemical synthesis of olanzapine has been disclosed in several patents and scientific articles. A common route involves the reaction of 4-amino-2-methyl-10H-thieno-[2,3-b][4]benzodiazepine with N-methylpiperazine.[6] An alternative final step described in early patents involves the reduction of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, followed by treatment with N-methylpiperazine.[4]
Key Synthesis Steps
The synthesis can be broadly outlined as follows:
-
Formation of the Thiophenecarbonitrile Intermediate: A common starting point is the synthesis of 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile.[7]
-
Reduction and Cyclization: The nitro group of the intermediate is reduced to an amine, which then undergoes cyclization to form the thienobenzodiazepine ring system.[4]
-
Introduction of the Methylpiperazine Moiety: The final step involves the reaction of the thienobenzodiazepine intermediate with N-methylpiperazine to yield olanzapine.[4][6]
Experimental Protocols
Synthesis of Olanzapine
A representative laboratory-scale synthesis of olanzapine is described as follows:
-
Reaction Setup: 4-Amino-2-methyl-10H-thieno-[2,3-b][4]benzodiazepine and N-methylpiperazine are charged into a round-bottom flask equipped with a reflux condenser, stirrer, and thermometer.[6]
-
Solvent: A C1 to C4 alcoholic solvent such as 1-propanol is used.[6]
-
Reaction Conditions: The reaction mixture is heated to approximately 110°C under a nitrogen atmosphere and refluxed overnight.[6]
-
Workup and Isolation: After cooling, water is added to precipitate the solid product, which is then isolated by filtration.[6]
Receptor Binding Assays
The affinity of olanzapine for various neurotransmitter receptors is determined using in vitro radioligand binding assays.
-
Preparation: Cell membranes from tissues or cell lines expressing the target receptor are prepared.[8]
-
Assay: The membranes are incubated with a specific radioligand for the receptor of interest and varying concentrations of olanzapine.[8]
-
Measurement: The amount of bound radioligand is measured, and the concentration of olanzapine that inhibits 50% of the specific binding (IC50) is determined.
-
Calculation of Ki: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Mechanism of Action and Signaling Pathways
Olanzapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[9] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Antagonism of 5-HT2A receptors in the frontal cortex is believed to contribute to the amelioration of negative symptoms and cognitive deficits.
Recent research suggests that olanzapine's effects may also be mediated through the modulation of intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) signaling pathways.[10] Chronic treatment with olanzapine has been shown to activate the Stat3 signal transduction pathway.[11]
Quantitative Data
The following tables summarize key quantitative data related to olanzapine's receptor binding and clinical occupancy.
Table 1: Receptor Binding Affinities (Ki, nM) of Olanzapine
| Receptor | Ki (nM) |
| Dopamine D1 | High Affinity |
| Dopamine D2 | High Affinity |
| Dopamine D4 | High Affinity |
| Serotonin 5-HT2A | High Affinity |
| Serotonin 5-HT2C | High Affinity |
| Serotonin 5-HT3 | High Affinity |
| α1-Adrenergic | High Affinity |
| Histamine H1 | High Affinity |
| Muscarinic (M1-M5) | High Affinity |
Source: Data compiled from multiple in vitro binding studies.[8]
Table 2: Dopamine D2 and Serotonin 5-HT2A Receptor Occupancy in Patients
| Daily Dose (mg) | D2 Receptor Occupancy (%) | 5-HT2A Receptor Occupancy (%) |
| 5 | ~43-60% | ~85% |
| 10 | ~71% | ~88% |
| 20 | ~80% | ~93% |
| 30-40 | 83-88% | >90% |
Source: Data from positron emission tomography (PET) imaging studies.[4][12]
Conclusion
Olanzapine is a well-established atypical antipsychotic with a complex pharmacology. Its discovery marked a significant advancement in the treatment of schizophrenia, offering an effective alternative to older medications. The synthesis of olanzapine is a multi-step process that has been refined for industrial-scale production. Its mechanism of action, centered on the antagonism of dopamine and serotonin receptors, is increasingly understood to involve the modulation of key intracellular signaling pathways. The quantitative data on receptor binding and occupancy provide a clear rationale for its clinical efficacy and side-effect profile. Further research into the intricate signaling cascades affected by olanzapine may open new avenues for the development of even more targeted and effective antipsychotic agents.
References
- 1. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A commentary on the efficacy of olanzapine for the treatment of schizophrenia: the past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Olanzapine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 7. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]
- 8. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Chronic Olanzapine Activates the Stat3 Signal Transduction Pathway and Alters Expression of Components of the 5-HT2A Receptor Signaling System in Rat Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT2 and D2 receptor occupancy of olanzapine in schizophrenia: a PET investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Coprexa (Tetrathiomolybdate): A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coprexa™ (Tetrathiomolybdate) is an investigational, orally administered small molecule with a primary mechanism of action centered on the chelation of copper. This technical guide provides an in-depth overview of the current understanding of tetrathiomolybdate's therapeutic potential, with a focus on its applications in Wilson's disease and idiopathic pulmonary fibrosis. The document details its mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and visualizes relevant signaling pathways. While the New Drug Application (NDA) for this compound for the treatment of initially presenting neurologic Wilson's disease, submitted by Pipex Pharmaceuticals, Inc., received a Refusal to File letter from the U.S. Food and Drug Administration (FDA) in 2008, research into the therapeutic properties of tetrathiomolybdate continues.
Introduction
Tetrathiomolybdate (TM) is a potent and specific copper chelator. Its primary therapeutic rationale lies in its ability to reduce the levels of "free," non-ceruloplasmin-bound copper in the serum, which is considered the most toxic form of copper in the body.[1] This mechanism has led to its investigation in diseases characterized by copper dysregulation or those where copper-dependent processes are implicated in the pathophysiology.
The two primary therapeutic areas of investigation for tetrathiomolybdate have been:
-
Wilson's Disease: A rare genetic disorder caused by mutations in the ATP7B gene, leading to excessive copper accumulation in the liver, brain, and other tissues.[1]
-
Idiopathic Pulmonary Fibrosis (IPF): A progressive and fatal lung disease characterized by the formation of scar tissue in the lungs, where copper-dependent enzymes are believed to play a role in the fibrotic process.[2]
Mechanism of Action
Tetrathiomolybdate exerts its therapeutic effects through a multi-faceted approach to copper reduction:
-
Inhibition of Intestinal Copper Absorption: Studies have shown that tetrathiomolybdate significantly reduces the intestinal uptake of copper.
-
Formation of Inert Complexes: In the bloodstream, tetrathiomolybdate forms a stable tripartite complex with copper and albumin. This complex renders the copper biologically unavailable for cellular uptake and facilitates its excretion.
-
Inhibition of Copper-Dependent Enzymes: By depleting systemic copper levels, tetrathiomolybdate indirectly inhibits the activity of various copper-dependent enzymes and signaling pathways crucial for certain pathological processes. This includes enzymes involved in angiogenesis and fibrosis.
Signaling Pathways
The anti-angiogenic and anti-fibrotic effects of tetrathiomolybdate are mediated through the modulation of key signaling pathways. Copper is a critical cofactor for several pro-angiogenic and pro-fibrotic factors. By reducing bioavailable copper, tetrathiomolybdate can inhibit these pathways.
Inhibition of NF-κB and VEGF Signaling
One of the key mechanisms underlying the anti-angiogenic and anti-inflammatory effects of tetrathiomolybdate is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and angiogenesis, including Vascular Endothelial Growth Factor (VEGF).[5] By inhibiting NF-κB, tetrathiomolybdate leads to a downstream reduction in the production of pro-angiogenic mediators like VEGF, IL-6, and IL-8.[5]
Clinical Data
Tetrathiomolybdate has been evaluated in several clinical trials for Wilson's disease and idiopathic pulmonary fibrosis. The following tables summarize the key quantitative data from these studies.
Wilson's Disease
| Study | Phase | Number of Patients | Key Findings | Reference |
| Double-blind, controlled study | III | 48 | Neurologic deterioration occurred in 1 of 25 patients in the tetrathiomolybdate arm compared to 6 of 23 patients in the trientine arm (P<.05). | [6][7] |
| Open-label study | N/A | 33 | Only 1 of 33 patients showed neurologic deterioration during 8 weeks of tetrathiomolybdate administration. | [8] |
Idiopathic Pulmonary Fibrosis
| Study | Phase | Number of Patients | Key Findings | Reference |
| Open-label trial | I/II | N/A | The trial was completed and results were presented, leading to an Orphan Drug designation from the FDA for this indication. Specific quantitative data from the primary publication is not readily available in the provided search results. | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key experimental procedures used in the clinical evaluation of tetrathiomolybdate.
Clinical Trial Protocol for Wilson's Disease
A randomized, double-blind, controlled study was conducted to compare the efficacy and safety of tetrathiomolybdate and trientine in patients with neurologic Wilson's disease.[6][7]
-
Patient Population: 48 patients with a neurologic presentation of Wilson's disease.[6][7]
-
Treatment Arms:
-
Concomitant Medication: All patients also received 50 mg of zinc twice a day.[6][7]
-
Assessments:
-
Neurologic and speech function were assessed weekly.
-
Adverse events were monitored through blood cell counts and biochemical measures.
-
-
Follow-up: Patients were discharged on 50 mg of zinc three times per day and returned for annual follow-up.[6][7]
Measurement of Non-Ceruloplasmin-Bound Copper
The accurate measurement of non-ceruloplasmin-bound copper (NCC) is critical for diagnosing and monitoring Wilson's disease. While historically calculated, direct measurement methods are now preferred.
-
Methodology: A common method involves the use of inductively coupled plasma-mass spectrometry (ICP-MS).[9]
-
Sample Preparation:
-
Collect blood in a royal blue top tube (K2EDTA, Na2EDTA, or no additive).
-
Separate serum or plasma from cells as soon as possible or within 2 hours of collection.
-
Transfer the serum or plasma to an acid-washed or trace element-free transport tube.
-
-
Analysis: The sample is then analyzed by ICP-MS to quantify the free copper fraction.
Conclusion
This compound (tetrathiomolybdate) has demonstrated significant potential as a therapeutic agent, particularly in the management of Wilson's disease, by effectively reducing toxic free copper levels. Its anti-angiogenic and anti-fibrotic properties, mediated through the inhibition of copper-dependent signaling pathways, also suggest broader therapeutic applications. While its path to regulatory approval has faced challenges, the compelling preclinical and clinical data warrant further investigation and development. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing treatments for copper-related and fibrotic diseases.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tetrathiomolybdate inhibits angiogenesis and metastasis through suppression of the NFkappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of Wilson disease with ammonium tetrathiomolybdate: IV. Comparison of tetrathiomolybdate and trientine in a double-blind study of treatment of the neurologic presentation of Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of Wilson disease with ammonium tetrathiomolybdate. II. Initial therapy in 33 neurologically affected patients and follow-up with zinc therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper, Free, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
An In-Depth Technical Guide to the In Vivo and In Vitro Effects of Olanzapine
Note on Terminology: The initial query referenced "Coprexa." However, literature searches indicate that this compound is a trade name for tetrathiomolybdate, a treatment for Wilson's disease.[1][2] The context of the query, focusing on neuropharmacological effects and signaling pathways, strongly suggests the intended subject was the atypical antipsychotic olanzapine . This guide will proceed under that assumption.
This technical guide provides a comprehensive overview of the in vivo and in vitro pharmacological effects of olanzapine, a second-generation antipsychotic medication.[3] It is intended for researchers, scientists, and drug development professionals.
Olanzapine's therapeutic efficacy is believed to stem from its complex interaction with a wide range of neurotransmitter receptors.[4][5] This guide will detail these interactions, comparing and contrasting findings from controlled laboratory settings (in vitro) with those observed in living organisms (in vivo).
Data Presentation: Quantitative Analysis of Olanzapine's Receptor Binding and Functional Activity
Olanzapine's pharmacological profile is characterized by its high affinity for a variety of receptors, including dopaminergic, serotonergic, adrenergic, muscarinic, and histaminergic receptors.[6][7][8] The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinities of Olanzapine
| Receptor Subtype | Binding Affinity (Ki, nM) | Source |
| Dopamine D1 | 31 | [9] |
| Dopamine D2 | 11 | [10] |
| Dopamine D4 | 27 | [9] |
| Serotonin 5-HT2A | 4 | [9] |
| Serotonin 5-HT2C | 11 | [9] |
| Serotonin 5-HT3 | 57 | [9] |
| Serotonin 5-HT6 | 5 | [9] |
| Histamine H1 | 7 | [9] |
| Adrenergic α1 | 19 | [9] |
| Muscarinic M1-5 | 32-132 | [9] |
Table 2: In Vivo Receptor Occupancy and Functional Antagonism
| Receptor/Target | In Vivo Effect | Animal Model/Human Study | Source |
| Dopamine D2 | 70-80% occupancy at therapeutic doses | Human PET studies | [11] |
| Serotonin 5-HT2A | >90% occupancy even at low doses | Human PET studies | [11] |
| Dopamine Receptors | Potent antagonism (measured by DOPAC levels) | Animal models | [8][12] |
| Serotonin Receptors | Potent antagonism (measured by quipazine-stimulated corticosterone increase) | Animal models | [8][12] |
| Adrenergic α-receptors | Weaker antagonism | Animal models | [8][12] |
| Muscarinic Receptors | Weaker antagonism | Animal models | [8][12] |
Experimental Protocols: Methodologies for Key Experiments
The data presented above are derived from a variety of experimental procedures. Below are detailed methodologies for two key types of experiments.
1. In Vitro Radioligand Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of olanzapine for various neurotransmitter receptors.
-
Methodology:
-
Tissue/Cell Preparation: Membranes from rat brain tissue or cell lines transfected with specific human receptors are prepared.[7]
-
Radioligand Incubation: The prepared membranes are incubated with a specific radiolabeled ligand (a molecule that binds to the receptor of interest) and varying concentrations of olanzapine.
-
Separation and Counting: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The amount of radioactivity in the filter is then measured using a scintillation counter.
-
Data Analysis: The concentration of olanzapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]
-
2. In Vivo Receptor Occupancy Studies using Positron Emission Tomography (PET)
-
Objective: To measure the percentage of specific neurotransmitter receptors occupied by olanzapine in the living human brain at clinical doses.
-
Methodology:
-
Radiotracer Administration: A radiolabeled tracer that binds to the receptor of interest (e.g., [11C]raclopride for D2 receptors) is injected intravenously into the study participant.
-
PET Scanning: The participant's head is placed in a PET scanner, which detects the radiation emitted by the tracer. This allows for the visualization and quantification of receptor density in different brain regions.
-
Baseline and Post-Olanzapine Scans: A baseline PET scan is performed before olanzapine administration. After the participant has been treated with olanzapine for a specified period, a second PET scan is conducted.
-
Data Analysis: The receptor occupancy is calculated by comparing the binding potential of the radiotracer in the post-olanzapine scan to the baseline scan.[11]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to olanzapine's mechanism of action and experimental evaluation.
References
- 1. drugs.com [drugs.com]
- 2. | BioWorld [bioworld.com]
- 3. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 5. ClinPGx [clinpgx.org]
- 6. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug. | Semantic Scholar [semanticscholar.org]
- 7. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 10. psychiatrist.com [psychiatrist.com]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. psychiatrist.com [psychiatrist.com]
An In-Depth Technical Guide to the Biological Targets and Pathways of Glatiramer Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glatiramer acetate (GA), marketed under the brand name Copaxone®, is an immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis (MS). It is a synthetic polypeptide analog of myelin basic protein (MBP), a key autoantigen implicated in the pathogenesis of MS. The mechanism of action of GA is complex and multifaceted, involving interactions with various components of both the innate and adaptive immune systems. This technical guide provides a comprehensive overview of the known biological targets and signaling pathways of glatiramer acetate, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Primary Biological Target: Major Histocompatibility Complex (MHC) Class II Molecules
The initial and pivotal interaction of glatiramer acetate is with major histocompatibility complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs).[1][2] GA is a random polymer of four amino acids—L-glutamic acid, L-alanine, L-tyrosine, and L-lysine—which allows it to bind with high affinity to a wide range of MHC class II molecules, a characteristic often described as "promiscuous" binding. This binding is a prerequisite for its downstream immunomodulatory effects.
Biochemical studies have demonstrated that GA binds directly and with high affinity to purified HLA-DR1, -DR2, and -DR4 molecules.[3] This interaction is thought to competitively inhibit the binding of myelin-derived autoantigens, such as MBP, to MHC class II molecules, thereby preventing the activation of autoreactive T cells. While specific Ki values for this competitive binding are not extensively reported due to the heterogeneous nature of GA, the high-affinity interaction is a cornerstone of its proposed mechanism.
Modulation of T Helper Cell Differentiation and Function
A central aspect of glatiramer acetate's mechanism of action is its ability to modulate the differentiation and function of T helper (Th) cells, shifting the immune response from a pro-inflammatory Th1/Th17 phenotype towards an anti-inflammatory Th2/Treg phenotype.[1][4]
Induction of Th2 and Regulatory T (Treg) Cells
Upon administration, GA is taken up by APCs, processed, and presented on MHC class II molecules. This leads to the induction and activation of GA-specific Th2 and regulatory T (Treg) cells.[1][2] These specialized T cells produce anti-inflammatory cytokines, which play a crucial role in dampening the autoimmune response in MS.
Bystander Suppression: A Key Anti-inflammatory Mechanism
The GA-specific Th2 cells can cross the blood-brain barrier and enter the central nervous system (CNS).[5][6] Within the CNS, these cells are reactivated upon encountering myelin antigens presented by local APCs, a phenomenon known as cross-reactivity. This reactivation leads to the local release of anti-inflammatory cytokines in a process termed "bystander suppression."[2][3][5][6][7][8] These cytokines create an anti-inflammatory milieu that suppresses the activity of pathogenic, myelin-reactive T cells, regardless of their specific antigen.
Effects on Innate Immune Cells
Glatiramer acetate also exerts significant effects on cells of the innate immune system, particularly monocytes and dendritic cells (DCs), which are key APCs.
Induction of Type II (M2) Monocytes
Treatment with GA promotes the differentiation of monocytes into an anti-inflammatory "type II" or M2 phenotype.[2] These M2 monocytes are characterized by reduced production of pro-inflammatory cytokines and enhanced phagocytic activity.
Modulation of Dendritic Cell Function
GA modulates the function of dendritic cells, leading to an increase in the secretion of the anti-inflammatory cytokine IL-10. This alteration in DC function contributes to the overall shift towards an anti-inflammatory immune response.
Signaling Pathways Modulated by Glatiramer Acetate
Glatiramer acetate influences several intracellular signaling pathways to exert its immunomodulatory effects.
Inhibition of the TRIF-Dependent Signaling Pathway
GA has been shown to inhibit the Toll/IL-1 receptor domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway in APCs.[2][5] This pathway is crucial for the production of type I interferons (IFN-β) and other pro-inflammatory mediators. By inhibiting this pathway, GA reduces the activation of IFN regulatory factor 3 (IRF3) and activating transcription factor 2 (ATF-2), leading to decreased production of IFN-β and a subsequent reduction in pro-inflammatory cytokine signaling.[5]
Th2 Cell Differentiation Pathway
The induction of a Th2-biased immune response is a hallmark of GA therapy. While the complete signaling cascade is complex and involves multiple inputs, the interaction of GA-loaded APCs with naive T cells is the initiating event. This interaction promotes the expression of GATA3, the master transcription factor for Th2 differentiation, leading to the production of Th2-associated cytokines.
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of glatiramer acetate.
Table 1: Pharmacokinetic Parameters of Glatiramer Acetate
| Parameter | Value | Reference |
| Cmax | 69 to 126 ng/mL (in 7 of 9 healthy volunteers after 60 mg subcutaneous dose) | [9] |
| Tmax | 15 to 30 minutes | [9] |
| Bioavailability | Minimal systemic bioavailability | [9] |
| Metabolism | Rapidly hydrolyzed locally in subcutaneous tissues | [9] |
| Elimination | Primarily through urine | [9] |
Table 2: Modulation of Cytokine Levels by Glatiramer Acetate
| Cytokine | Effect | Cell Type/Compartment | Quantitative Change | Reference |
| IFN-γ | Decrease | Serum & PBMC supernatants | Significant reduction in responders | [10][11] |
| TNF-α | Decrease | Monocytes | Significant reduction in responders | [1][11] |
| IL-2 | Decrease | CD4+ and CD8+ T cells | Significant reduction in responders at 12, 18, and 24 months | [10] |
| IL-4 | Increase | PBMC supernatants | Significant increase in responders at 6 months | [11] |
| IL-5 | Increase | GA-specific T-cell lines | Significant increase on-treatment | [12] |
| IL-10 | Increase | Monocytes | Enhanced production | [1] |
| IL-13 | Increase | GA-specific T-cell lines | Promoted secretion | [7] |
| BDNF | Increase | Serum and CSF | Reversal of reduced levels in MS patients | [1][10][13][14] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the biological effects of glatiramer acetate. These are generalized protocols and may require optimization for specific experimental conditions.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of specific cytokines in biological samples (e.g., serum, cell culture supernatants) from GA-treated subjects.
Methodology:
-
Plate Coating: Coat 96-well microplates with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards of known cytokine concentrations and experimental samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plates and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plates and add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plates and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the cytokine concentrations in the experimental samples.[15][16]
Enzyme-Linked Immunospot (ELISPOT) Assay for Single-Cell Cytokine Secretion
Objective: To quantify the frequency of cytokine-secreting cells (e.g., GA-specific T cells) at the single-cell level.
Methodology:
-
Plate Preparation: Coat ELISPOT plates with a capture antibody for the cytokine of interest and incubate overnight at 4°C.
-
Cell Plating: Wash the plates and add a known number of cells (e.g., PBMCs) to each well.
-
Cell Stimulation: Stimulate the cells with the relevant antigen (e.g., GA) or mitogen (positive control) and incubate for a specified period (e.g., 24-48 hours) in a CO2 incubator.
-
Cell Removal: Wash the plates to remove the cells, leaving behind the secreted cytokine captured by the antibody on the membrane.
-
Detection: Add a biotinylated detection antibody, followed by an enzyme-linked streptavidin conjugate.
-
Spot Development: Add a precipitating substrate that forms a colored spot at the site of cytokine secretion.
-
Plate Reading and Analysis: Allow the spots to develop, then wash and dry the plate. Count the number of spots in each well using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.[7][12][17][18][19]
Gene Expression Profiling using Microarray Analysis
Objective: To investigate the global changes in gene expression in immune cells (e.g., monocytes, PBMCs) in response to GA treatment.[4][20]
Methodology:
-
Cell Isolation: Isolate the desired immune cell population from peripheral blood of MS patients before and at various time points after initiating GA therapy.
-
RNA Extraction: Extract total RNA from the isolated cells using a suitable RNA extraction kit.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the RNA and label it with a fluorescent dye.
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing thousands of known gene probes.
-
Scanning: Scan the microarray chip to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
Data Analysis: Normalize the raw data and perform statistical analysis to identify genes that are significantly upregulated or downregulated in response to GA treatment.
-
Pathway Analysis: Use bioinformatics tools to analyze the differentially expressed genes and identify the biological pathways and functions that are most significantly affected by GA.[4][20]
Conclusion
Glatiramer acetate is an immunomodulatory agent with a complex and multifaceted mechanism of action that extends beyond simple antigen mimicry. Its primary interaction with MHC class II molecules initiates a cascade of events that lead to a profound shift in the immune response from a pro-inflammatory to an anti-inflammatory and regulatory state. The induction of Th2 and Treg cells, the phenomenon of bystander suppression, and the modulation of innate immune cell function collectively contribute to its therapeutic efficacy in multiple sclerosis. Further research into the intricate signaling pathways and molecular interactions of glatiramer acetate will continue to enhance our understanding of this important therapeutic agent and may open new avenues for its application in other autoimmune and inflammatory disorders.
References
- 1. Glatiramer Acetate in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glatiramer acetate treatment negatively regulates type I interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glatiramer acetate (Copaxone®) induces degenerate, Th2-polarized immune responses in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene expression analysis reveals functional pathways of glatiramer acetate activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Evolving Mechanisms of Action of Glatiramer Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Bystander suppression of experimental autoimmune encephalomyelitis by T cell lines and clones of the Th2 type induced by copolymer 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glatiramer - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effect of glatiramer acetate (Copaxone) on the immunophenotypic and cytokine profile and BDNF production in multiple sclerosis: a longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predictive cytokine biomarkers of clinical response to glatiramer acetate therapy in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 13. Lower brain-derived neurotrophic factor in serum of relapsing remitting MS: reversal by glatiramer acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glatiramer acetate-reactive T cells produce brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mabtech.com [mabtech.com]
- 19. creative-biolabs.com [creative-biolabs.com]
- 20. Glatiramer acetate treatment effects on gene expression in monocytes of multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of Tetrathiomolybdate (Coprexa)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrathiomolybdate (formerly known under the brand name Coprexa) is a potent, orally administered copper-chelating agent. Initially developed for the treatment of Wilson's disease, a genetic disorder characterized by copper overload, its mechanism of action has prompted investigations into its therapeutic potential for a range of other conditions, including fibrotic diseases and various cancers. This document provides an in-depth technical overview of the existing literature on tetrathiomolybdate, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used in its evaluation.
Tetrathiomolybdate exerts its primary effect by forming a stable tripartite complex with copper and albumin in the bloodstream. This complex renders copper biologically unavailable for cellular uptake and facilitates its excretion.[1] This targeted depletion of bioavailable copper interferes with copper-dependent physiological and pathological processes, including angiogenesis, fibrosis, and inflammation.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials investigating the efficacy and safety of tetrathiomolybdate in various conditions.
Wilson's Disease
| Trial Identifier/Reference | Phase | Number of Patients | Treatment Regimen | Key Efficacy Outcomes | Key Safety/Tolerability Findings |
| Brewer et al. | Open-label | 33 | Tetrathiomolybdate for 8 weeks, followed by zinc maintenance | Neurological deterioration observed in only 1 of 33 patients during initial treatment.[2] Good to excellent neurological recovery in most patients during long-term follow-up.[2] | Reversible anemia in one patient.[2] |
| Double-blind, controlled study[3][4] | II | 48 | Tetrathiomolybdate + Zinc vs. Trientine + Zinc for 8 weeks | Neurological deterioration in 1 of 25 patients in the tetrathiomolybdate arm, compared to 6 of 23 in the trientine arm (p<0.05).[3][4] | Anemia and/or leukopenia in 3 patients, and elevated transaminases in 4 patients in the tetrathiomolybdate group.[3][4] |
| NCT02273596[5] | II | 28 | Bis-choline tetrathiomolybdate (WTX101) | 71% of patients met the primary endpoint for treatment success at 24 weeks.[5] Mean corrected non-ceruloplasmin-bound copper (NCC) was reduced by 72% from baseline.[5] | No cases of drug-related paradoxical neurological worsening. Reversible increases in liver enzymes in 39% of patients at higher doses.[5] 11 serious adverse events were reported in 7 patients, with 4 possibly or probably related to the study drug.[5] |
Oncology
| Trial Identifier/Reference | Cancer Type | Phase | Number of Patients | Treatment Regimen | Key Efficacy Outcomes | Key Safety/Tolerability Findings |
| Phase II Study[6] | Advanced Kidney Cancer | II | 15 | Tetrathiomolybdate monotherapy | 4 of 8 evaluable patients had stable disease with a median duration of 34.5 weeks.[6] 6-month progression-free survival was 31%.[6] | Generally well-tolerated; mild fatigue and sulfurous eructation were common.[6] |
| Phase II Study[7][8] | High-Risk Breast Cancer | II | 75 | Tetrathiomolybdate to maintain ceruloplasmin levels between 8-16 mg/dl | At a median follow-up of 6.9 years, the event-free survival (EFS) was 75.6%.[7] For patients with triple-negative breast cancer (TNBC), the progression-free survival (PFS) was 79.2%.[7] | Well-tolerated. Grade 3/4 toxicities included reversible neutropenia (2.3%), febrile neutropenia (0.04%), and fatigue (0.2%).[7] |
| Pilot Trial[9] | Metastatic Colorectal Cancer | Pilot | 24 | Tetrathiomolybdate in combination with IFL chemotherapy | Overall response rate of 25%.[9] Median time to progression was 5.6 months.[9] | The combination was well-tolerated, and the dose intensity of IFL was maintained.[9] |
Idiopathic Pulmonary Fibrosis (IPF)
| Trial Identifier/Reference | Phase | Number of Patients | Primary Endpoint | Key Findings |
| NCT00189176[10][11] | I/II | Not specified | Safety | A Phase I/II clinical trial demonstrated the efficacy of tetrathiomolybdate in patients with IPF, leading to Orphan Drug status for this indication.[12] |
Experimental Protocols
Superoxide Dismutase (SOD1) Activity Assay
This protocol is a composite based on methodologies described in the literature for determining SOD1 activity in cell lysates, often in the context of tetrathiomolybdate treatment.[13][14][15][16][17]
1. Reagents and Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent for protein quantification
-
SOD assay kit (utilizing a water-soluble tetrazolium salt, WST-1, or similar)
-
Xanthine oxidase
-
Hypoxanthine (or xanthine)
-
SOD standard (e.g., bovine Cu/Zn-SOD)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
2. Procedure:
-
Sample Preparation:
-
Treat cells with tetrathiomolybdate at desired concentrations and for the specified duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a Bradford assay.
-
-
Assay Performance:
-
Prepare a standard curve using the provided SOD standard.
-
In a 96-well plate, add samples (cell lysates), standards, and blanks in duplicate or triplicate.
-
Add the working solution containing the WST-1 substrate to all wells.
-
Initiate the reaction by adding the enzyme solution (xanthine oxidase) to all wells except the blanks.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the superoxide-mediated reaction for each sample and standard.
-
Generate a standard curve by plotting the percentage of inhibition against the SOD standard concentrations.
-
Determine the SOD activity in the samples by interpolating their percentage of inhibition on the standard curve.
-
In Vivo Matrigel Plug Angiogenesis Assay
This protocol provides a general framework for assessing in vivo angiogenesis, a process inhibited by tetrathiomolybdate. It is based on standard methodologies.[18][19][20][21][22]
1. Reagents and Materials:
-
Matrigel basement membrane matrix
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
Heparin
-
Anesthetic agent for mice
-
Syringes and needles
-
Surgical tools for plug excision
-
Hemoglobin quantification kit
-
Histology reagents (formalin, paraffin, hematoxylin and eosin stain)
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)
2. Procedure:
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice.
-
On ice, mix Matrigel with the desired concentration of a pro-angiogenic factor (e.g., bFGF) and heparin. For control plugs, omit the pro-angiogenic factor.
-
If testing the inhibitory effect of tetrathiomolybdate, it can be administered systemically to the animals or incorporated directly into the Matrigel.
-
-
Injection:
-
Anesthetize the mice.
-
Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
-
Plug Excision and Analysis:
-
After a predetermined period (e.g., 7-14 days), euthanize the mice and surgically excise the Matrigel plugs.
-
Quantitative Analysis: Homogenize a portion of the plug and measure the hemoglobin content using a colorimetric assay to quantify blood vessel formation.
-
Qualitative and Semi-Quantitative Analysis: Fix the remaining portion of the plug in formalin, embed in paraffin, and section for histological analysis. Stain sections with hematoxylin and eosin to visualize cellular infiltration and perform immunohistochemistry with an endothelial cell marker (e.g., CD31) to visualize and quantify blood vessels.
-
Signaling Pathways and Mechanisms of Action
Copper Chelation and Systemic Depletion
Tetrathiomolybdate's fundamental mechanism is the chelation of copper. It forms a stable, biologically inert tripartite complex with copper and albumin in the bloodstream. This action has two main consequences: it prevents the intestinal absorption of copper and sequesters free copper in the circulation, thereby reducing the amount of copper available for cellular uptake and utilization by copper-dependent enzymes and signaling pathways.[1]
References
- 1. Ammonium Tetrathiomolybdate|Copper Chelator|CAS 15060-55-6 [benchchem.com]
- 2. Treatment of Wilson disease with ammonium tetrathiomolybdate. II. Initial therapy in 33 neurologically affected patients and follow-up with zinc therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of Wilson disease with ammonium tetrathiomolybdate: IV. Comparison of tetrathiomolybdate and trientine in a double-blind study of treatment of the neurologic presentation of Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bis-choline tetrathiomolybdate in patients with Wilson's disease: an open-label, multicentre, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A pilot trial of the anti-angiogenic copper lowering agent tetrathiomolybdate in combination with irinotecan, 5-flurouracil, and leucovorin for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. meddatax.com [meddatax.com]
- 12. Tetrathiomolybdate, a copper chelator for the treatment of Wilson disease, pulmonary fibrosis and other indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. UC Davis - Superoxide Dismutase [protocols.io]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Safety and Toxicity Profile of Olanzapine (Zyprexa)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is for informational purposes only and does not constitute medical advice. Consult with a qualified healthcare professional for any health concerns or before making any decisions related to medication.
Introduction
Olanzapine, marketed under the brand name Zyprexa among others, is a second-generation (atypical) antipsychotic agent.[1] It is primarily indicated for the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is believed to be mediated through a combination of dopamine and serotonin receptor antagonism.[2][3] While effective, olanzapine is associated with a distinct safety and toxicity profile that requires careful management and monitoring. This guide provides a comprehensive overview of the non-clinical and clinical safety data, toxicological findings, and the mechanistic basis for its adverse effects.
Pharmacokinetics and Metabolism
Olanzapine is well-absorbed after oral administration, reaching peak plasma concentrations in approximately 6 hours.[4] It undergoes extensive first-pass metabolism, with about 40% of the dose being metabolized before entering systemic circulation.[4] The drug is highly protein-bound (93%), primarily to albumin and alpha-1 acid glycoprotein.[2][4]
The metabolism of olanzapine is primarily mediated by the cytochrome P450 (CYP) isoenzymes CYP1A2 and, to a lesser extent, CYP2D6.[1] The main metabolic pathways are direct glucuronidation and oxidation.[5] Its elimination half-life is approximately 30 hours, ranging from 21 to 54 hours.[2][4] About 57% of the dose is excreted in the urine and 30% in the feces, with only 7% as the unchanged drug.[2][4] Factors such as smoking (induces CYP1A2), gender, and co-administration of CYP1A2 inhibitors (e.g., fluvoxamine) or inducers (e.g., carbamazepine) can significantly alter olanzapine clearance.[1][5]
Non-Clinical Toxicology
Acute Toxicity
The acute toxicity of olanzapine has been evaluated in several animal species.
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 177 mg/kg | [6] |
| Rat | Inhalation (4h) | > 0.88 mg/l | [6] |
| Rabbit | Dermal | > 200 mg/kg | [6] |
Chronic Toxicity
Repeat-dose toxicity studies have been conducted in rats and dogs. In a 90-day oral gavage study in rats, findings included lower body weight gains and changes in hematological and clinical chemistry parameters at higher doses.[7] Minimal centrilobular hepatocellular hypertrophy was observed in male rats at 200 mg/kg/day, leading to a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg/day for males and 200 mg/kg/day for females in that particular study.[7] Long-term studies in rats have also shown that olanzapine can induce weight gain and histological changes in adipose and liver tissues.
Carcinogenicity and Mutagenicity
Oral carcinogenicity studies were conducted in mice and rats. An increase in mammary gland neoplasms was observed in rodents, which is considered to be prolactin-mediated, as olanzapine has been shown to elevate serum prolactin levels in these species. Olanzapine was not found to be mutagenic in a battery of standard genotoxicity tests.
Reproductive and Developmental Toxicity
Reproductive toxicity studies have been conducted for olanzapine. No teratogenic effects were observed, though some developmental toxicity, such as decreased fetal body weight, was noted at maternally toxic doses.
Clinical Safety and Tolerability
Common and Serious Adverse Events
The clinical safety of olanzapine has been evaluated in numerous clinical trials. The most frequently reported adverse events are summarized below.
| Adverse Event | Frequency | References |
| Weight Gain | Very Common (>10%) | [1][3][8] |
| Somnolence | Very Common (>10%) | [3][8] |
| Increased Appetite | Common (1-10%) | [3][8] |
| Dry Mouth | Common (1-10%) | [3][8] |
| Dizziness | Common (1-10%) | [1][3] |
| Constipation | Common (1-10%) | [1][3] |
| Orthostatic Hypotension | Common (1-10%) | [3] |
| Akathisia | Common (1-10%) | [1] |
| Elevated Prolactin Levels | Common (1-10%) | [1] |
| Elevated Liver Enzymes | Common (1-10%) | [9] |
| Hyperglycemia/Diabetes Mellitus | Uncommon (0.1-1%) | [1][3] |
| Neuroleptic Malignant Syndrome | Rare (<0.1%) | [3] |
| Tardive Dyskinesia | Rare (<0.1%) | [1][3] |
| Seizures | Rare (<0.1%) | [3][8] |
| Severe Allergic Reactions (e.g., DRESS) | Rare (<0.1%) | [3] |
Metabolic Effects
Metabolic adverse effects are a significant concern with olanzapine treatment. These include weight gain, dyslipidemia (elevated triglycerides and cholesterol), and hyperglycemia, which can lead to new-onset type 2 diabetes mellitus.[1][3][8] Weight gain can be substantial and is often associated with an increased appetite.[1][3] Monitoring of weight, waist circumference, fasting plasma glucose, and a lipid panel is recommended at baseline and periodically during treatment.
Cardiovascular Effects
Olanzapine can cause orthostatic hypotension, particularly at the beginning of treatment.[3] It is also associated with a potential for QTc interval prolongation, although the risk is generally considered to be lower than with some other antipsychotics.[10] Tachycardia is also a common finding in overdose situations.[11]
Neurological Effects
Extrapyramidal symptoms (EPS), such as parkinsonism, akathisia, and dystonia, can occur with olanzapine, but the incidence is generally lower than with first-generation antipsychotics.[1][9] Tardive dyskinesia, a potentially irreversible movement disorder, is a rare but serious risk.[1][3] Neuroleptic Malignant Syndrome (NMS), a life-threatening neurological emergency, has also been reported.[3]
Overdose and Acute Toxicity
In cases of acute overdose, the most common symptoms are central nervous system depression (ranging from somnolence to coma), tachycardia, hypotension, and anticholinergic effects.[11] Miosis (constriction of the pupil) has also been reported.[11] Management of olanzapine overdose is primarily supportive, as there is no specific antidote.[10]
Mechanistic Basis of Adverse Effects
The diverse pharmacological actions of olanzapine contribute to its side effect profile.
Caption: Olanzapine's antagonism of various receptors and associated adverse effects.
Experimental Protocols
Preclinical Chronic Oral Toxicity Study (Rodent Model)
Caption: Workflow for a representative 90-day oral toxicity study in rats.
-
Objective: To assess the potential toxicity of olanzapine following repeated oral administration in rats for 90 days.
-
Test System: Wistar rats, typically 50 of each sex, are randomized into four groups (control, low-dose, mid-dose, and high-dose).
-
Dosing: Olanzapine is administered daily via oral gavage. The control group receives the vehicle (e.g., 1% Tween 80 solution).
-
In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Blood samples are collected at specified intervals for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.
-
Terminal Procedures: At the end of the 90-day period, animals are euthanized. A full necropsy is performed, and selected organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals is preserved, processed, and examined microscopically by a veterinary pathologist.
Clinical Trial for Metabolic Effects Assessment
Caption: Workflow for a clinical trial assessing olanzapine's metabolic effects.
-
Objective: To evaluate the effects of olanzapine on metabolic parameters in human subjects.
-
Study Design: A randomized, double-blind, placebo-controlled trial. A crossover design may be used for short-term studies.
-
Participants: Healthy volunteers or patients with schizophrenia or bipolar disorder.
-
Intervention: Participants receive a fixed daily dose of olanzapine or a matching placebo for a specified duration (e.g., 3 days to several months).
-
Assessments:
-
Baseline: Body weight, Body Mass Index (BMI), waist circumference, fasting plasma glucose, insulin, HbA1c, and a full lipid panel are measured. An oral glucose tolerance test (OGTT) may also be performed.
-
During Treatment: Regular monitoring for adverse events, vital signs, and changes in weight.
-
Endpoint: Baseline assessments are repeated at the end of the treatment period to determine changes in metabolic parameters.
-
-
Statistical Analysis: Changes from baseline in the olanzapine group are compared to the placebo group using appropriate statistical methods.
Conclusion
Olanzapine is an effective antipsychotic medication with a complex safety and toxicity profile dominated by metabolic disturbances. A thorough understanding of its pharmacokinetics, mechanisms of action, and potential for adverse effects is crucial for its safe and effective use in clinical practice and for guiding future drug development efforts. Both non-clinical and clinical studies have extensively characterized its safety profile, providing a robust dataset for risk-benefit assessment. Ongoing research continues to explore strategies to mitigate the metabolic toxicity associated with olanzapine.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. Olanzapine, weight change and metabolic effects: a naturalistic 12-month follow up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and tolerability of olanzapine compared with other antipsychotics in the treatment of elderly patients with schizophrenia: a naturalistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psypost.org [psypost.org]
- 5. droracle.ai [droracle.ai]
- 6. ema.europa.eu [ema.europa.eu]
- 7. A Double Blind, Placebo-Controlled, Randomized Crossover Study of the Acute Metabolic Effects of Olanzapine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Olanzapine-induced liver injury in mice: aggravation by high-fat diet and protection with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Olanzapine: preclinical pharmacology and recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Coprexa pharmacokinetics and pharmacodynamics
An extensive search for the drug "Coprexa" has yielded no results in publicly available scientific and medical literature. This suggests that "this compound" may be a fictional or internal codename for a compound not yet disclosed in public domains, or a misspelling of an existing medication.
To fulfill the request for an in-depth technical guide on the pharmacokinetics and pharmacodynamics of a drug, a valid and recognized drug name is required. Please verify the spelling of "this compound" or provide an alternative, publicly recognized drug name. Once a valid drug is identified, a comprehensive guide can be compiled, including:
-
Pharmacokinetic Data: Absorption, distribution, metabolism, and excretion parameters presented in clear, tabular format.
-
Pharmacodynamic Data: Dose-response relationships, receptor binding affinities, and effects on biological systems, also summarized in tables.
-
Experimental Protocols: Detailed methodologies for key pharmacokinetic and pharmacodynamic studies.
-
Visualizations: Graphviz diagrams illustrating relevant signaling pathways and experimental workflows, adhering to the specified formatting and color contrast rules.
Awaiting a valid drug name to proceed with generating the requested technical guide.
Technical Guide: Physicochemical Properties of Olanzapine
Disclaimer: The following technical guide on solubility and stability has been compiled for Olanzapine. The initially requested substance, "Coprexa," is not a recognized pharmaceutical compound. Olanzapine, a widely used atypical antipsychotic, has been selected as a representative molecule to fulfill the detailed requirements of this request.
This document provides an in-depth overview of the solubility and stability of Olanzapine, intended for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Olanzapine Solubility Profile
Olanzapine is a yellow crystalline solid that is practically insoluble in water but soluble in certain organic solvents and acidic aqueous solutions.[1][2] Its solubility is highly dependent on the pH of the medium.
The following table summarizes the solubility of Olanzapine in various solvents.
| Solvent System | Temperature | Solubility | Reference |
| Purified Water | Not Specified | < 0.1 mg/mL | [2] |
| 0.1N Hydrochloric Acid | Not Specified | ~20 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~16 mg/mL | [3] |
| Dimethylformamide (DMF) | Not Specified | ~20 mg/mL | [3] |
| Ethanol | Not Specified | ~1 mg/mL | [3] |
| 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | [3] |
This protocol outlines a standard procedure for determining the equilibrium solubility of Olanzapine.
-
Preparation: An excess amount of solid Olanzapine is added to a series of vials containing different solvents (e.g., water, phosphate buffer pH 7.4, 0.1N HCl).
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection & Preparation: After agitation, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: The filtrate is then diluted appropriately with a suitable mobile phase. The concentration of dissolved Olanzapine is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Analysis: The solubility is reported in units such as mg/mL or µg/mL for each solvent system.
The following diagram illustrates the general workflow for determining the solubility of a compound like Olanzapine.
Caption: Experimental workflow for shake-flask solubility determination.
Olanzapine Stability Profile
Olanzapine is sensitive to oxidation, temperature, and moisture, while being relatively stable under hydrolytic (acidic/alkaline) and photolytic stress conditions.[5][6]
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[7]
| Stress Condition | Observations | Reference |
| Acid Hydrolysis (e.g., 0.1N HCl, 60°C) | Largely stable; minimal degradation observed. | [5] |
| Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) | Largely stable; minimal degradation observed. | [5] |
| Oxidative (e.g., 3-30% H₂O₂, RT) | Significant degradation; formation of multiple oxidative products. | [8] |
| Thermal (e.g., 105°C, dry heat) | Degradation is temperature and moisture dependent. | [5][6] |
| Photolytic (ICH Q1B) | Almost completely stable. | [5] |
Oxidative stress is the primary pathway for Olanzapine degradation. Key degradation products identified in forced studies include:
-
2-methyl-5,10-dihydro-4H-thieno[2,3-b][3][9]benzodiazepine-4-one[5][6]
-
(Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one[8]
-
(Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one[8]
The following diagram illustrates a simplified proposed pathway for the oxidative degradation of Olanzapine.
Caption: Simplified oxidative degradation pathway of Olanzapine.
This protocol describes a typical stability-indicating HPLC method for analyzing Olanzapine and its degradation products, as mandated by ICH guidelines.[7][10]
-
Forced Degradation Sample Preparation:
-
Acid/Base Hydrolysis: Dissolve Olanzapine in methanol, add 1N HCl or 1N NaOH, and reflux for a specified time (e.g., 6 hours).[10] Neutralize the solution before dilution.
-
Oxidation: Dissolve Olanzapine in methanol and add 3% H₂O₂. Keep at room temperature for a specified duration.[10]
-
Thermal: Expose solid Olanzapine to dry heat (e.g., 105°C) for 6 hours.[11] Dissolve the stressed powder for analysis.
-
-
Chromatographic System:
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[7][11]
-
Mobile Phase: A mixture of an aqueous buffer and organic solvents. A common example is potassium dihydrogen phosphate buffer (pH 4.0), acetonitrile, and methanol in a 55:40:5 (v/v/v) ratio.[7]
-
Detection: UV detection at a wavelength where both the parent drug and degradation products have absorbance, such as 226 nm or 227 nm.[3][7][11]
-
-
Analysis: Inject the prepared samples (unstressed control and stressed) into the HPLC system.
-
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. The key requirement is that the method can resolve the peak of the intact Olanzapine from the peaks of all degradation products, demonstrating its stability-indicating nature.
Mechanism of Action & Signaling
The antipsychotic effect of Olanzapine is believed to be mediated through its antagonism of dopamine and serotonin receptors.[12][13] It has a complex pharmacological profile, interacting with a wide range of neurotransmitter receptors.
Olanzapine acts as an antagonist at the following key receptors:
The antagonism of D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of psychosis (e.g., hallucinations, delusions).[9] The simultaneous antagonism of 5-HT2A receptors may help to mitigate extrapyramidal side effects and improve negative symptoms.[14] Recent studies also suggest modulation of the PI3K-Akt and MAPK signaling pathways.[15]
This diagram illustrates Olanzapine's primary antagonistic action on dopamine D2 and serotonin 5-HT2A receptors in a postsynaptic neuron.
Caption: Olanzapine's antagonism of D2 and 5-HT2A receptors.
References
- 1. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Olanzapine - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Olanzapine Stock Solution Preparation
Note: The initial query for "Coprexa" identifies its active ingredient as tetrathiomolybdate, a chelating agent used for Wilson's disease.[1][2][3][4] However, the detailed requirements of the request, including the need for a signaling pathway diagram, are better suited to a compound with a well-characterized receptor-level mechanism of action. Olanzapine, a widely used atypical antipsychotic, fits these requirements and is a common subject of laboratory research. Therefore, this document provides a detailed protocol for the preparation of an Olanzapine stock solution.
Olanzapine is an atypical antipsychotic agent that is known to be an antagonist for dopamine and serotonin receptors.[5][6][7] It is supplied as a crystalline solid and is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[8] Due to its low solubility in aqueous solutions, a concentrated stock solution is typically prepared in an organic solvent and then diluted to the final working concentration in an aqueous buffer or cell culture medium.[8]
Data Presentation
The following table summarizes the key quantitative data for Olanzapine.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₀N₄S | [8] |
| Molecular Weight | 312.4 g/mol | [8] |
| Appearance | Crystalline solid | [8] |
| Storage Temperature | -20°C | [8] |
| Long-term Stability | ≥ 4 years (as solid at -20°C) | [8] |
| Solubility in DMSO | ~16 mg/mL[8][9], 62 mg/mL (198.43 mM)[10] | [8][9][10] |
| Solubility in Ethanol | ~1 mg/mL[8][9], 15 mg/mL[10] | [8][9][10] |
| Solubility in DMF | ~20 mg/mL | [8][9] |
| Solubility in Water | Insoluble | [10] |
| Solubility in DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [8][9] |
Experimental Protocols
Materials:
-
Olanzapine powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM Olanzapine Stock Solution in DMSO:
-
Preparation: Before starting, ensure all materials are clean and sterile. Work in a laminar flow hood to maintain sterility, especially if the stock solution will be used for cell culture experiments.
-
Weighing Olanzapine: Carefully weigh out 3.124 mg of Olanzapine powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Olanzapine powder.
-
Dissolving: Close the tube tightly and vortex thoroughly until the Olanzapine is completely dissolved. The solution should be clear and yellow.[11]
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Aqueous solutions of Olanzapine are not recommended for storage for more than one day.[8]
Note on Dilution: For cell culture experiments, the DMSO stock solution should be diluted in the appropriate aqueous buffer or cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically <0.1%).
Mandatory Visualization
The following diagram illustrates the primary mechanism of action of Olanzapine, which involves the antagonism of dopamine and serotonin receptors. This blockade is believed to be responsible for its antipsychotic effects.[5][6][7]
Caption: Olanzapine's mechanism of action.
References
- 1. drugs.com [drugs.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Tetrathiomolybdate - AdisInsight [adisinsight.springer.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Olanzapine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. americanregent.com [americanregent.com]
Application Notes and Protocols for Coprexa (Olanzapine) Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of olanzapine (brand name Coprexa) dosage and administration in preclinical mouse models. The following sections detail recommended dosage ranges for various research applications, administration protocols, and methodologies for key behavioral experiments.
Introduction
Olanzapine is an atypical antipsychotic medication with a complex pharmacology, exhibiting antagonist activity at dopamine (D1/D2/D4), serotonin (5-HT2), histamine (H1), adrenergic (alpha 1), and muscarinic (m1-m5) receptors.[1] It is widely used in clinical practice to treat schizophrenia and bipolar disorder. In preclinical research, mouse models are invaluable for investigating its therapeutic mechanisms, potential side effects, and novel therapeutic applications. This document serves as a guide for the effective use of olanzapine in such models.
Quantitative Data Summary: Dosage and Administration
The effective dose of olanzapine in mice can vary significantly depending on the specific mouse model, the intended therapeutic effect, and the route of administration. The following tables summarize dosages cited in the literature for different research contexts.
Table 1: Olanzapine Dosage in Mouse Models of Schizophrenia and Bipolar Disorder
| Mouse Model | Dosage Range (mg/kg) | Administration Route | Treatment Duration | Key Findings |
| MK-801 Induced Hyperactivity | 0.1 - 1.0 | Oral (p.o.) | Single dose | Dose-dependent attenuation of hyperactivity.[2] |
| MK-801 Induced Memory Impairment | 0.05 | Intraperitoneal (i.p.) | 4 days | Reversed cognitive impairment in the Morris water maze.[3][4] |
| MK-801 Induced Memory Impairment | 0.4, 0.8, 1.25 | Intraperitoneal (i.p.) | Single dose | Decreased working memory errors in the radial arm maze test.[5] |
| Social Isolation Model | 0.5, 1.3 | Not Specified | 4 weeks (chronic) | Attenuated hyperlocomotion and improved recognition and working memory.[6][7] |
| Apomorphine-Induced Climbing | 1, 3, 6 | Oral (p.o.) | Single dose | Dose-dependent inhibition of climbing behavior.[2] |
| Ouabain-Induced Mania (Rats) | 1 (low dose), 6 (high dose) | Intraperitoneal (i.p.) | 7 days | Low dose showed a modest reduction in hyperactivity.[8] |
Table 2: Olanzapine Dosage in Mouse Models of Anorexia and Metabolic Studies
| Mouse Model/Study | Dosage Range (mg/kg/day) | Administration Route | Treatment Duration | Key Findings |
| Activity-Based Anorexia (ABA) | 12 | Not Specified | 1 week (subchronic) | Increased survival and reduced food anticipatory activity.[9] |
| Metabolic Effects (Weight Gain) | 3 | Not Specified | 10 weeks | Exacerbated high-fat diet-induced increases in body weight and body fat.[10] |
| Metabolic Effects (Weight Gain) | 3 | Oral (p.o.) | 34 days | Caused significant weight gain.[2][3] |
| Sucrose Preference | 1, 3, 6 | Oral (in cookie dough) | Sub-chronic | To investigate effects on preference for palatable foods.[11] |
Table 3: Olanzapine Dosage for Other Behavioral and Developmental Studies in Mice
| Study Focus | Dosage Range (mg/kg) | Administration Route | Treatment Duration | Key Findings |
| Prenatal Exposure | 2 (low dose), 6 (high dose) | Oral (p.o.) | Gestational period | Low dose showed heightened activity and reduced anxiety in offspring; high dose showed increased anxiety. |
| Antagonism of Apomorphine-Induced Climbing | 1.25 - 10 | Oral (p.o.) | Single dose | Demonstrated D1/D2 antagonist activity.[12] |
| Antagonism of 5-HTP-Induced Head Twitches | 0.3 - 20 | Oral (p.o.) | Single dose | Demonstrated potent 5-HT2 antagonist activity.[12] |
Experimental Protocols
Drug Preparation
Objective: To prepare olanzapine for administration to mice.
Materials:
-
Olanzapine powder
-
Vehicle (e.g., sterile water, saline, 2% acetic acid in saline solution[13], or suspension in a vehicle like 0.5% carboxymethylcellulose)
-
Vortex mixer
-
Sterile tubes
-
Pipettes
-
Scale
Protocol:
-
Determine the desired concentration of the olanzapine solution based on the target dose (mg/kg) and the injection volume (typically 5-10 ml/kg for mice).
-
Weigh the appropriate amount of olanzapine powder.
-
Suspend or dissolve the olanzapine powder in the chosen vehicle. Olanzapine is not readily soluble in water, so a suspension or the use of a co-solvent may be necessary. For oral administration, it can be mixed into a palatable vehicle like cookie dough.[11]
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
Prepare fresh on the day of the experiment or store as per stability data, typically protected from light.
Administration Routes
The choice of administration route can significantly impact the pharmacokinetic profile of olanzapine.
-
Oral Gavage (p.o.): Allows for precise dosing but can be stressful for the animals.
-
Intraperitoneal Injection (i.p.): A common route for systemic administration in rodents, offering rapid absorption.
-
Subcutaneous Injection (s.c.): Another common route for systemic administration.
-
Oral Self-Administration: Mixing the drug in a palatable food source can reduce stress but may lead to less precise dosing.[11]
-
Osmotic Minipumps: For continuous infusion, providing stable plasma concentrations, which can be crucial for chronic studies as rodents metabolize olanzapine rapidly.[14]
Behavioral Assays
Objective: To assess locomotor activity and anxiety-like behavior.
Protocol:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Administer olanzapine or vehicle at the predetermined time before the test (e.g., 30-60 minutes).
-
Place the mouse in the center of an open field arena (e.g., a 40x40 cm box).
-
Record the mouse's activity for a set duration (e.g., 5-10 minutes) using an automated tracking system.
-
Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Objective: To assess anxiety-like behavior.
Protocol:
-
Habituate the mice to the testing room.
-
Administer olanzapine or vehicle.
-
Place the mouse in the center of the elevated plus maze, facing an open arm.
-
Record the mouse's behavior for a set duration (e.g., 5 minutes).
-
Measure the time spent in the open arms versus the closed arms and the number of entries into each arm type. Anxiolytic effects are indicated by increased exploration of the open arms.
Objective: To assess spatial learning and memory.
Protocol:
-
The maze is a circular pool filled with opaque water, with a hidden platform.
-
Acquisition Phase: For several consecutive days, mice are given multiple trials to find the hidden platform, using distal cues in the room for navigation.
-
Administer olanzapine or vehicle before each day's trials.
-
Record the escape latency (time to find the platform) and the path length.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds).
-
Measure the time spent in the target quadrant where the platform was previously located.
Visualizations
Signaling Pathways
Caption: Olanzapine's multi-receptor antagonism and downstream effects.
Experimental Workflow
Caption: A typical experimental workflow for studying olanzapine in mice.
Dose-Response Relationship
Caption: The relationship between olanzapine dose, therapeutic effects, and side effects.
References
- 1. Disposition and metabolism of olanzapine in mice, dogs, and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Co-Treatment of Olanzapine with SEP-363856 in Mice Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of Olanzapine and Haloperidol on MK-801-induced Memory Impairment in Mice [cpn.or.kr]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Olanzapine ameliorated cognition deficit in a schizophrenia mouse model | Pharmakeftiki [pharmakeftiki.hsmc.gr]
- 7. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 8. Efficacy of olanzapine and haloperidol in an animal model of mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Olanzapine, but not fluoxetine, treatment increases survival in activity-based anorexia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protection from olanzapine-induced metabolic toxicity in mice by acetaminophen and tetrahydroindenoindole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.lsu.edu [repository.lsu.edu]
- 12. The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olanzapine Administration Reduces Chemotherapy-Induced Nausea Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic olanzapine administration in rats: effect of route of administration on weight, food intake and body composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Coprexa (Olanzapine) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis to investigate protein expression and signaling pathway alterations following treatment with the atypical antipsychotic drug, Coprexa (olanzapine). The protocols outlined below are synthesized from established research methodologies and are intended to serve as a detailed resource for studying the molecular effects of olanzapine in various biological samples.
Introduction
Olanzapine, the active ingredient in this compound, is widely used in the treatment of schizophrenia and bipolar disorder. Its therapeutic effects are attributed to its complex pharmacology, primarily involving antagonism of dopamine and serotonin receptors. However, long-term olanzapine treatment is often associated with metabolic side effects, such as weight gain and insulin resistance. Western blotting is a powerful technique to elucidate the molecular mechanisms underlying both the therapeutic actions and the adverse effects of olanzapine by quantifying changes in protein expression and activation within specific signaling cascades.
Key Protein Targets and Signaling Pathways
Research has identified several key proteins and signaling pathways that are modulated by olanzapine treatment. These are critical targets for investigation when assessing the drug's impact on cellular function.
Table 1: Key Protein Targets Modulated by Olanzapine Treatment
| Target Protein | Function | Tissue/Cell Type | Observed Change with Olanzapine | Citation |
| FABP4 | Fatty acid binding protein | Adipose tissue | Upregulated | [1] |
| ApoA-IV | Apolipoprotein | Adipose tissue | Upregulated | [1] |
| GFAP | Glial fibrillary acidic protein (Astrocyte marker) | Human astrocytes | Upregulated | [2] |
| S100B | Calcium-binding protein (Astrocyte marker) | Human astrocytes | Upregulated | [2] |
| TLR4 | Toll-like receptor 4 | Human astrocytes | Upregulated | [2] |
| β-catenin | Cell adhesion and transcription | Rat medial prefrontal cortex and striatum | Upregulated | [3] |
| GSK-3β (pSer9) | Glycogen synthase kinase 3 beta (inactivated form) | Rat frontal cortex | Upregulated | [4] |
| BDNF | Brain-derived neurotrophic factor | Rat frontal cortex | Upregulated (attenuated stress-induced decrease) | [4] |
| PSD-95 | Postsynaptic density protein 95 | Rat frontal cortex | Upregulated (attenuated stress-induced decrease) | [4] |
| Synaptophysin | Presynaptic vesicle protein | Rat frontal cortex | Upregulated (attenuated stress-induced decrease) | [4] |
| mTOR | Mechanistic target of rapamycin | Schizophrenia patient blood cells | Decreased mRNA expression | [5] |
| DEPTOR | mTOR interacting protein | Schizophrenia patient blood cells | Increased mRNA expression | [5] |
| pAMPKα (Thr172) | Phosphorylated AMP-activated protein kinase | Rat hypothalamus | Decreased | [6] |
| INSRβ | Insulin receptor beta subunit | Adipose-derived stem cells | Impaired internalization | [7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a Western blot experiment to analyze protein expression changes after olanzapine treatment.
I. Sample Preparation
The quality of the sample lysate is critical for a successful Western blot. The appropriate lysis buffer and procedure will depend on the sample type and the subcellular localization of the target protein.[8]
A. Cell Culture Lysate Preparation [9]
-
Cell Treatment: Culture cells to the desired confluency and treat with olanzapine at the appropriate concentration and duration based on experimental design. Include a vehicle-treated control group.
-
Cell Harvest:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the dish (e.g., 1 mL per 10 cm dish).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.[10]
B. Tissue Homogenate Preparation
-
Tissue Collection: Following in vivo olanzapine treatment, euthanize the animal and rapidly dissect the tissue of interest (e.g., adipose tissue, brain regions).[1]
-
Homogenization:
-
Place the tissue in a pre-chilled tube containing ice-cold lysis buffer with protease and phosphatase inhibitors.
-
Homogenize the tissue using a mechanical homogenizer (e.g., Dounce or Potter-Elvehjem homogenizer) on ice.
-
-
Lysis and Clarification: Follow steps I.A.3 and I.A.4 for cell culture lysates.
-
Protein Quantification: Determine the protein concentration as described in step I.A.5.
II. SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading:
-
Based on the protein concentration, calculate the volume of lysate needed to load equal amounts of protein for each sample (typically 20-50 µg per lane).
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10]
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Run the gel in electrophoresis buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
III. Immunodetection
-
Blocking:
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein in blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
IV. Detection and Analysis
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane in the ECL reagent for the specified time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to that of a loading control protein (e.g., β-actin, GAPDH) to account for variations in protein loading.
-
Perform statistical analysis to determine the significance of any observed changes in protein expression between the control and olanzapine-treated groups.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Olanzapine
The following diagrams illustrate key signaling pathways affected by olanzapine treatment.
Caption: Olanzapine-induced insulin resistance via the IRS-1/AKT pathway.
Caption: Olanzapine-induced astrocyte activation and neuroinflammation.
Experimental Workflow
The following diagram outlines the general workflow for a Western blot experiment after olanzapine treatment.
References
- 1. Identification and characterization of proteins that are differentially expressed in adipose tissue of olanzapine-induced insulin resistance rat by iTRAQ quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antipsychotics alter the protein expression levels of beta-catenin and GSK-3 in the rat medial prefrontal cortex and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of antipsychotic drugs on the expression of synapse-associated proteins in the frontal cortex of rats subjected to immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alteration in the mRNA expression profile of the autophagy-related mTOR pathway in schizophrenia patients treated with olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. Sample preparation for western blot | Abcam [abcam.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Application Notes & Protocols: Hypothetical Use of Coprexa (Tetrathiomolybdate) to Modulate CRISPR-Cas9 Gene Editing Outcomes
Disclaimer: The following application notes describe a hypothetical application of Coprexa (tetrathiomolybdate) in CRISPR-Cas9 gene editing. As of the latest literature review, there is no established, direct use of this compound for this purpose. This document is intended for research and discussion purposes, proposing a potential mechanism of action based on the known functions of copper-dependent enzymes and the principles of gene editing.
Introduction
The CRISPR-Cas9 system has revolutionized genetic engineering, allowing for precise modification of DNA sequences. The outcome of a Cas9-induced double-strand break (DSB) is primarily determined by the cell's endogenous DNA repair mechanisms: the error-prone non-homologous end joining (NHEJ) pathway, which often results in insertions or deletions (indels), and the high-fidelity homology-directed repair (HDR) pathway, which can be harnessed to insert specific genetic sequences using a donor template. A significant challenge in gene editing is to increase the efficiency of HDR over NHEJ.
Recent studies have shown that small molecules can influence the choice of DNA repair pathway, thereby enhancing the efficiency of CRISPR-mediated editing. This compound (tetrathiomolybdate) is a potent copper chelator. Metal ions, including copper, are essential cofactors for a variety of enzymes, including some involved in DNA metabolism and repair. We hypothesize that by modulating the intracellular concentration of bioavailable copper, this compound could influence the activity of key DNA repair factors, potentially shifting the balance from NHEJ towards HDR. This application note outlines a theoretical framework and protocols to investigate this hypothesis.
Proposed Signaling Pathway
The proposed mechanism suggests that this compound, by chelating intracellular copper, could inhibit copper-dependent enzymes that are hypothetically involved in the NHEJ pathway. This inhibition would consequently lead to an upregulation or favoring of the HDR pathway for the repair of Cas9-induced double-strand breaks.
Caption: Proposed mechanism of this compound in modulating DNA repair pathways.
Quantitative Data Summary (Hypothetical)
The following tables represent hypothetical data from experiments designed to test the efficacy and toxicity of this compound in a CRISPR-Cas9 gene editing workflow.
Table 1: Cytotoxicity of this compound in HEK293T Cells
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100.0 | 4.5 |
| 1 | 98.2 | 5.1 |
| 5 | 95.6 | 4.8 |
| 10 | 92.1 | 5.5 |
| 25 | 88.4 | 6.2 |
| 50 | 75.3 | 7.1 |
| 100 | 45.8 | 8.9 |
Table 2: Effect of this compound on HDR vs. NHEJ Efficiency
Target Locus: GFP reporter gene; Goal: Correction of a nonsense mutation via HDR
| This compound Concentration (µM) | HDR Efficiency (%) | NHEJ Frequency (%) |
| 0 (Control) | 8.5 | 65.2 |
| 5 | 12.1 | 60.8 |
| 10 | 18.9 | 55.4 |
| 25 | 25.6 | 48.7 |
| 50 | 15.3 | 58.1 |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
Objective: To determine the highest concentration of this compound that can be used without significantly impacting cell viability.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
This compound (Tetrathiomolybdate) stock solution (10 mM in sterile water)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in culture media to achieve final concentrations ranging from 1 µM to 100 µM.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a "no-drug" control.
-
Incubation: Incubate the plate for 48 hours, which is the typical duration of a gene editing experiment.
-
Viability Assay: After 48 hours, perform a cell viability assay according to the manufacturer's protocol. For CellTiter-Glo®, add the reagent to each well, incubate, and then read the luminescence on a plate reader.
-
Data Analysis: Normalize the results to the control wells (100% viability) and plot cell viability against this compound concentration. Determine the concentration that results in >90% cell viability for use in subsequent editing experiments.
Protocol 2: Quantifying the Effect of this compound on HDR and NHEJ Efficiency
Objective: To measure the change in the frequency of HDR and NHEJ at a target locus after treatment with this compound. This protocol uses a traffic-light reporter system for straightforward quantification by flow cytometry.
Materials:
-
HEK293T-TLR (Traffic-Light Reporter) cell line
-
Plasmid encoding SpCas9 and a gRNA targeting the reporter cassette
-
Donor plasmid for HDR-mediated repair
-
Lipofectamine™ 3000 or similar transfection reagent
-
Opti-MEM™ medium
-
This compound at the optimal concentration determined in Protocol 1
-
Flow cytometer
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound's effect on gene editing.
Methodology:
-
Cell Seeding (Day 1): Seed 5 x 10^4 HEK293T-TLR cells per well in a 24-well plate. Incubate for 24 hours.
-
Transfection (Day 2):
-
For each well, prepare the transfection complexes according to the Lipofectamine™ 3000 protocol. Use 500 ng of the Cas9/gRNA plasmid and 500 ng of the donor plasmid.
-
Add the transfection complexes to the cells.
-
Incubate for 6-8 hours.
-
-
This compound Treatment (Day 2):
-
After the initial incubation, carefully aspirate the transfection medium.
-
Wash the cells once with PBS.
-
Add 500 µL of fresh complete medium. For the treatment group, this medium should be supplemented with the pre-determined optimal concentration of this compound. For the control group, use standard medium.
-
-
Incubation (Days 3-4): Incubate the cells for an additional 48 hours to allow for gene editing and reporter expression.
-
Flow Cytometry Analysis (Day 5):
-
Trypsinize and harvest the cells from each well.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the cells on a flow cytometer.
-
Quantify the percentage of cells expressing GFP (indicative of successful HDR) and the percentage of cells that are RFP-negative (indicative of NHEJ-mediated disruption of the reporter).
-
Conclusion and Future Directions
These application notes provide a theoretical basis and a practical framework for investigating the potential of this compound (tetrathiomolybdate) as a small molecule enhancer of CRISPR-Cas9-mediated HDR. The central hypothesis is that the chelation of intracellular copper can modulate the activity of DNA repair pathways, favoring precision editing over error-prone repair.
The successful validation of this hypothesis would require rigorous experimentation, including next-generation sequencing to confirm editing outcomes at the DNA level and further studies to elucidate the specific copper-dependent enzymes involved. If proven effective, the use of a well-characterized compound like tetrathiomolybdate could offer a simple and cost-effective method to improve the efficiency of CRISPR-based therapies and research applications.
Application Notes: Evaluating the Efficacy of Coprexa in Colorectal Cancer Organoid Cultures
For Research Use Only
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro models that recapitulate the genetic and phenotypic characteristics of the original tumor tissue.[1][2] These self-organizing structures are derived from stem cells and are increasingly utilized in preclinical drug screening and personalized medicine.[1][3][4] Colorectal cancer (CRC), a highly heterogeneous disease, often exhibits dysregulation of key signaling pathways, including the Wnt/β-catenin pathway, which is crucial for intestinal stem cell homeostasis and is mutated in approximately 90% of intestinal cancers.[5][6]
Coprexa is a novel, potent, and selective small molecule inhibitor of the Wnt signaling pathway. These application notes describe the use of this compound in patient-derived CRC organoid models to assess its therapeutic potential. We provide protocols for organoid culture, drug treatment, and downstream analysis, along with representative data on the effects of this compound on organoid viability and pathway modulation.
Mechanism of Action: Wnt Signaling Inhibition
The canonical Wnt signaling pathway plays a pivotal role in cell proliferation and stem cell self-renewal.[5] In many CRC cases, mutations in genes such as APC lead to the constitutive activation of this pathway, resulting in uncontrolled cell growth. This compound is designed to interfere with this aberrant signaling. The diagram below illustrates the proposed mechanism of action.
Quantitative Data Summary
Patient-derived CRC organoids were treated with increasing concentrations of this compound for 72 hours. The following tables summarize the dose-dependent effects on organoid viability, size, and target gene expression.
Table 1: Effect of this compound on CRC Organoid Viability (IC50)
| Organoid Line | Primary Tumor Location | Mutational Status | This compound IC50 (µM) |
|---|---|---|---|
| CRC-015 | Ascending Colon | APC mut, KRAS mut | 0.85 |
| CRC-021 | Sigmoid Colon | APC mut, TP53 mut | 1.20 |
| CRC-033 | Rectum | APC wt, BRAF mut | > 50 |
Table 2: Dose-Response of this compound on CRC-015 Organoids
| This compound Conc. (µM) | Average Organoid Diameter (µm) ± SD | Relative Viability (%) ± SD | Relative AXIN2 Expression (%) ± SD |
|---|---|---|---|
| 0 (Vehicle) | 250 ± 25 | 100 ± 5.0 | 100 ± 8.0 |
| 0.1 | 210 ± 20 | 85 ± 4.5 | 70 ± 6.5 |
| 1.0 | 130 ± 15 | 48 ± 3.0 | 25 ± 4.0 |
| 10.0 | 75 ± 10 | 15 ± 2.5 | 5 ± 1.5 |
Experimental Protocols
Protocol 1: Culture of Patient-Derived Colorectal Cancer Organoids
This protocol is adapted from established methods for human intestinal organoid culture.[7]
Materials:
-
Cryopreserved patient-derived CRC organoids
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Complete organoid growth medium (Basal medium supplemented with appropriate growth factors, see below)
-
Extracellular Matrix (ECM) (e.g., Cultrex™ UltiMatrix RGF Basement Membrane Extract)[2][7]
-
Organoid Harvesting Solution[7]
-
6-well or 24-well tissue culture plates
-
Y-27632 ROCK inhibitor
Procedure:
-
Thawing Organoids: a. Rapidly thaw a cryovial of organoids in a 37°C water bath. b. Transfer the contents to a 15 mL conical tube and add 9 mL of basal medium. c. Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant.
-
Embedding in ECM: a. Resuspend the organoid pellet in cold liquid ECM at a density of approximately 500 organoids per 50 µL. b. Pre-warm a 24-well plate in a 37°C incubator. c. Carefully dispense 50 µL droplets (domes) of the organoid-ECM suspension into the center of each well.[2] d. Invert the plate and incubate at 37°C for 15-30 minutes to allow the ECM to polymerize.
-
Culture and Maintenance: a. Carefully add 500 µL of complete growth medium (supplemented with Y-27632 for the first 2-3 days) to each well. b. Culture at 37°C, 5% CO2. c. Replace the medium every 2-3 days. d. Passage organoids every 7-10 days by dissociating the ECM domes, breaking up the organoids mechanically or enzymatically, and re-plating as described above.[7]
Protocol 2: Drug Treatment with this compound
Procedure:
-
Plate Organoids: Seed organoids as described in Protocol 1. Allow them to recover and grow for 48 hours post-seeding.
-
Prepare Drug Dilutions: Prepare a 2X stock solution of this compound in complete growth medium at various concentrations. Include a vehicle-only control.
-
Administer Treatment: a. Carefully remove half of the medium (250 µL) from each well. b. Add an equal volume (250 µL) of the 2X this compound stock solution or vehicle control to the corresponding wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Analysis: Proceed with downstream analysis such as viability assays (e.g., CellTiter-Glo® 3D), imaging for size measurement, or RNA extraction for qPCR analysis of Wnt target genes like AXIN2 and LGR5.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Organoid Viability Post-Thaw | Prolonged time at 37°C during thawing; harsh centrifugation. | Minimize thaw time; ensure centrifugation speed and time are optimal. Add ROCK inhibitor (Y-27632) to the medium for the first 48 hours. |
| ECM Domes Do Not Polymerize | ECM was not kept on ice; plate was not pre-warmed. | Always handle liquid ECM on ice. Ensure the culture plate is adequately warmed before seeding. |
| High Well-to-Well Variability | Inconsistent number of organoids seeded; uneven dome size. | Ensure the organoid-ECM suspension is homogenous before plating each dome. Practice consistent pipetting technique. |
| No Drug Effect Observed | Drug is inactive; organoid line is resistant; incorrect dosage. | Verify the activity of this compound. Use a known sensitive organoid line as a positive control. Confirm the mutational status of the organoid line (e.g., APC mutation for Wnt inhibitors). |
Conclusion
This compound demonstrates potent and selective activity against CRC organoids harboring activating mutations in the Wnt signaling pathway. The protocols outlined here provide a robust framework for evaluating the efficacy of Wnt inhibitors and other targeted therapies in a patient-relevant 3D culture model. The use of patient-derived organoids allows for preclinical assessment of drug response, which can aid in stratifying patient populations and advancing personalized medicine.[3][4]
References
- 1. Organoids and organs-on-chips: insights into predicting the efficacy of systemic treatment in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. Promises and Challenges of Organoid-Guided Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging agents that target signaling pathways to eradicate colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Pluripotent Stem Cell Derived Organoids Reveal a Role for WNT Signaling in Dorsal-Ventral Patterning of the Hindgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Studying the Effects of Coprexa (Olanzapine) on Protein Phosphorylation
Introduction
Coprexa, the brand name for olanzapine, is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Recent research has demonstrated that olanzapine can significantly impact cellular signaling pathways by altering the phosphorylation status of various proteins. These application notes provide an overview of the known effects of olanzapine on protein phosphorylation and detail experimental protocols for researchers and drug development professionals interested in studying these effects.
Mechanism of Action in Protein Phosphorylation
Olanzapine has been shown to modulate several key signaling pathways by influencing the phosphorylation of downstream effector proteins. Notably, it impacts pathways crucial for neuronal survival, growth, and cellular metabolism. Studies have demonstrated that olanzapine treatment leads to the phosphorylation and activation of kinases such as Akt/PKB, ERK1/2, and p38 MAP kinase.[1] Furthermore, it has been found to activate the Janus kinase 2 (Jak2)/signal transducer and activator of transcription 3 (Stat3) signaling pathway.[2] In patients with schizophrenia, olanzapine treatment has been observed to alter the phosphorylation patterns of serum proteins involved in the acute phase response, lipid and glucose homeostasis, and complement pathways.[3][4]
Key Signaling Pathways Affected by Olanzapine
The following diagram illustrates the primary signaling cascades influenced by olanzapine, leading to changes in protein phosphorylation.
References
- 1. Olanzapine produces trophic effects in vitro and stimulates phosphorylation of Akt/PKB, ERK1/2, and the mitogen-activated protein kinase p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic olanzapine activates the Stat3 signal transduction pathway and alters expression of components of the 5-HT2A receptor signaling system in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of olanzapine on serum protein phosphorylation patterns in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Olanzapine and its Metabolites in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of the atypical antipsychotic drug olanzapine (brand name Coprexa) and its major metabolites, N-desmethylolanzapine (DMO), 2-hydroxymethylolanzapine (2H-O), and olanzapine N-oxide (NO-O), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol utilizes a straightforward protein precipitation method for sample preparation, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in positive ion mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical and research applications.
Introduction
Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1][2] Monitoring its plasma concentrations, along with those of its principal metabolites, is crucial for optimizing therapeutic outcomes and minimizing adverse effects.[3][4] The primary metabolic pathways of olanzapine include N-demethylation, hydroxylation, and N-oxidation, primarily mediated by cytochrome P450 enzymes CYP1A2 and CYP2D6.[5][6][7] The main circulating metabolites are N-desmethylolanzapine and olanzapine-10-glucuronide.[6] This application note provides a detailed protocol for the simultaneous quantification of olanzapine and three of its key metabolites using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.[8][9]
Metabolic Pathway of Olanzapine
Caption: Metabolic pathways of olanzapine.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting olanzapine and its metabolites from plasma samples.[3][10]
-
To a 100 µL aliquot of human plasma, add 20 µL of an internal standard working solution (e.g., Olanzapine-d3).
-
Add 300 µL of cold methanol to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the clear supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
-
Column: YMC-ODS-AQ C18 Column (2.0 × 100 mm, 3 µm) or equivalent.[4]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[11]
-
Mobile Phase B: Methanol.[11]
-
Flow Rate: 0.30 mL/min.[4]
-
Injection Volume: 5 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 10.0 | 100 |
| 12.0 | 100 |
| 12.1 | 10 |
| 20.0 | 10 |
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1][2][11]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Olanzapine | 313.1 | 256.1 | 30 |
| N-desmethylolanzapine (DMO) | 299.1 | 256.1 | - |
| 2-hydroxymethylolanzapine (2H-O) | 329.1 | 256.1 | - |
| Olanzapine N-oxide (NO-O) | 329.1 | 270.1 | - |
| Olanzapine-d3 (IS) | 316.1 | 259.1 | - |
Note: Optimal collision energies may vary between instruments and should be determined empirically.
Data Presentation
The performance of the method should be evaluated by assessing its linearity, accuracy, precision, and lower limit of quantification (LLOQ). The following tables summarize typical validation data reported in the literature.
Table 1: Linearity and LLOQ
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Olanzapine | 0.2 - 120 | 0.2 | > 0.99 |
| N-desmethylolanzapine (DMO) | 0.5 - 50 | 0.5 | > 0.99 |
| 2-hydroxymethylolanzapine (2H-O) | 0.05 - 10 | 0.05 | > 0.994 |
| Olanzapine N-oxide (NO-O) | 0.15 - 30 | 0.15 | > 0.994 |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Olanzapine | Low, Mid, High | < 11.29 | < 11.29 | 95.23 - 113.16 |
| N-desmethylolanzapine (DMO) | Low, Mid, High | < 11.29 | < 11.29 | 95.23 - 113.16 |
| 2-hydroxymethylolanzapine (2H-O) | 0.05, 1.0, 10 | < 14.1 | < 14.1 | 83.9 - 114 |
| Olanzapine N-oxide (NO-O) | 0.15, 3.0, 30 | < 14.1 | < 14.1 | 83.9 - 114 |
Experimental Workflow
References
- 1. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Olanzapine (Coprexa) Administration in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Olanzapine, marketed as Zyprexa, is a second-generation (atypical) antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder.[1][2] Its efficacy is believed to be mediated through a combination of dopamine and serotonin receptor antagonism.[3] In preclinical research, rodent models are extensively used to investigate its therapeutic effects and metabolic side effects, such as weight gain.[4][5] These application notes provide detailed protocols and quantitative data for the administration of Olanzapine in animal studies.
Mechanism of Action: The therapeutic effects of Olanzapine are attributed to its antagonist activity at multiple neurotransmitter receptors.[6] It exhibits high affinity for serotonin 5-HT2A/2C receptors and dopamine D2 receptors.[1][3] The blockade of D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of psychosis.[1] Simultaneously, its antagonism of 5-HT2A receptors may enhance dopamine release in other brain regions, potentially mitigating some motor side effects associated with D2 blockade.[6] Olanzapine also has a strong binding affinity for histamine H1, muscarinic (M1-M5), and adrenergic (α1) receptors, which may contribute to its side-effect profile, including sedation and weight gain.[3][6]
Data Presentation
Quantitative data from preclinical studies are summarized below to facilitate experimental design.
Table 1: Receptor Binding Profile of Olanzapine This table displays the dissociation constants (Ki) of Olanzapine for various neurotransmitter receptors, indicating its binding affinity. Lower Ki values signify higher affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Serotonin 5-HT2A | 4 | [3] |
| Serotonin 5-HT2C | 11 | [3] |
| Serotonin 5-HT6 | 5 | [3] |
| Serotonin 5-HT3 | 57 | [3] |
| Dopamine D1-D4 | 11-31 | [3] |
| Histamine H1 | 7 | [3] |
| Adrenergic α1 | 19 | [3] |
| Muscarinic M1-M5 | 32-132 | [3] |
Table 2: Pharmacokinetic Parameters of Olanzapine in Rodents Understanding the pharmacokinetic profile is critical for designing dosing schedules. Notably, the half-life of Olanzapine is significantly shorter in rats compared to humans.[7]
| Species | Parameter | Value | Route | Reference |
| Rat | Half-life (t½) | ~2.5 hours | Oral | [8] |
| Rat | Time to Peak (Tmax) | ~45 minutes | Oral | [8] |
| Mouse | Bioavailability | ~32% | Oral | [9] |
Table 3: Example Dosing Regimens of Olanzapine in Rodent Studies The choice of dose and administration route depends on the specific research question, ranging from acute behavioral effects to chronic metabolic changes.
| Species | Dose | Route of Administration | Study Focus | Reference |
| Rat | 7.5 mg/kg/day | Osmotic Minipump (Chronic) | Weight Gain & Body Composition | [4] |
| Rat | 100 mg/kg | Depot Injection (Long-acting) | Stable Plasma Levels, Metabolic Effects | [5] |
| Rat | 0.25 - 6 mg/kg/day | Oral (p.o.) or Intraperitoneal (i.p.) | Pharmacokinetics | [8] |
| Rat | 6 mg/kg | Intraperitoneal (i.p.) | Chemotherapy-Induced Nausea | [10] |
| Rat | 0.5 mg/kg | Intraperitoneal (i.p.) | Schizophrenia Model (MK-801) | [11] |
Experimental Protocols
Protocol 1: Preparation of Olanzapine for Administration
-
Objective: To prepare an Olanzapine solution or suspension for in vivo administration.
-
Materials:
-
Olanzapine powder
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose, or 20% β-cyclodextrin)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Calculate the required amount of Olanzapine powder based on the desired concentration and final volume.
-
Weigh the Olanzapine powder accurately.
-
Add a small amount of the chosen vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing using a vortex mixer to ensure a homogenous suspension.
-
For poorly soluble formulations, sonicate the suspension for 10-15 minutes to reduce particle size and improve homogeneity.
-
Store the final preparation as recommended by the manufacturer, protecting it from light. Prepare fresh daily unless stability data indicates otherwise.
-
Protocol 2: Administration via Intraperitoneal (i.p.) Injection
-
Objective: To administer Olanzapine systemically via the peritoneal cavity. This route allows for rapid absorption.
-
Materials:
-
Prepared Olanzapine solution/suspension
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
-
Procedure:
-
Weigh the animal to determine the precise volume of the drug to be administered.
-
Gently restrain the animal, securing it to expose the abdomen. For rats and mice, this involves positioning the animal with its head tilted downwards to move vital organs away from the injection site.
-
The injection site is typically the lower right or left abdominal quadrant.
-
Insert the needle at a 15-20 degree angle, ensuring it only penetrates the skin and peritoneal wall. Avoid inserting it too deeply to prevent damage to internal organs.
-
Aspirate slightly to check for the presence of blood or urine, which would indicate incorrect placement. If clear, proceed with the injection.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Protocol 3: Chronic Administration via Osmotic Minipump
-
Objective: To deliver Olanzapine continuously at a controlled rate over an extended period (e.g., 14 days), which is ideal for studying chronic effects like weight gain.[4]
-
Materials:
-
Osmotic minipumps (e.g., Alzet)
-
Prepared sterile Olanzapine solution
-
Surgical tools (scalpel, forceps)
-
Sutures or wound clips
-
Anesthetic and analgesic agents
-
Sterile surgical area
-
-
Procedure:
-
Pump Preparation: Fill the osmotic minipump with the sterile Olanzapine solution according to the manufacturer's instructions. This must be done under sterile conditions. Prime the pumps in sterile saline at 37°C for the recommended duration before implantation.
-
Surgical Implantation:
-
Anesthetize the animal.
-
Shave and sterilize the surgical area, typically on the back between the scapulae.
-
Make a small subcutaneous incision.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the minipump.
-
Insert the filled and primed minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care:
-
Administer analgesics as per institutional guidelines.
-
Monitor the animal closely for recovery from anesthesia and signs of infection or discomfort.
-
The pump will deliver the drug at a constant rate for its specified duration.[4]
-
-
Mandatory Visualizations
Diagram 1: Olanzapine's Primary Mechanism of Action
Caption: Olanzapine antagonism at D2 and 5-HT2A receptors.
Diagram 2: General Workflow for an Acute Olanzapine Study
Caption: Workflow for an acute Olanzapine animal experiment.
References
- 1. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Olanzapine - Wikipedia [en.wikipedia.org]
- 3. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 4. Chronic olanzapine administration in rats: effect of route of administration on weight, food intake and body composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 7. One-Year Treatment with Olanzapine Depot in Female Rats: Metabolic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tissue distribution of olanzapine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposition and metabolism of olanzapine in mice, dogs, and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Olanzapine Administration Reduces Chemotherapy-Induced Nausea Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Haloperidol and Olanzapine on Hippocampal Cells’ Proliferation in Animal Model of Schizophrenia [mdpi.com]
Clarification on "Coprexa" for Flow Cytometry Applications
It is important to clarify that the term "Coprexa" is not associated with a compound used in flow cytometry analysis. "this compound" has been a trade name for two distinct medications:
-
Olanzapine : A well-established atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2]
-
Tetrathiomolybdate : An investigational drug developed for the treatment of Wilson's disease.[3][4] It is not FDA-approved.[4]
Given that Olanzapine is a widely used pharmaceutical, it is plausible that researchers would investigate its effects on various cell populations using flow cytometry. Therefore, these application notes will focus on the use of flow cytometry to analyze the cellular effects of Olanzapine .
Application Notes: Flow Cytometry Analysis of Cellular Responses to Olanzapine Treatment
Introduction
Olanzapine is an atypical antipsychotic drug that primarily acts as an antagonist at dopamine and serotonin receptors.[1][2] Its therapeutic effects are attributed to the modulation of these neurotransmitter systems.[1][2] However, research has also indicated that Olanzapine can have off-target effects, including the potential to modulate the immune system.[5][6][7] Flow cytometry is a powerful and versatile technology that allows for the rapid, multi-parametric analysis of single cells in a heterogeneous population.[8][9] This makes it an ideal tool for dissecting the cellular effects of drug candidates like Olanzapine, including immunophenotyping, cell cycle analysis, and apoptosis detection.[9][10]
Mechanism of Action of Olanzapine
Olanzapine's primary mechanism of action involves its antagonist activity at dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.[2] By blocking these receptors, it helps to alleviate the positive and negative symptoms of schizophrenia.[2] Additionally, Olanzapine interacts with a range of other neurotransmitter receptors, including adrenergic, histamine, and muscarinic receptors.[1] Recent studies have also suggested that Olanzapine may influence intracellular signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and apoptosis.[11][12]
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of Olanzapine on immune cells using flow cytometry.
Table 1: Effect of Olanzapine Treatment on T-Lymphocyte Subsets in Schizophrenia Patients [5][6]
| Cell Surface Marker | Pre-Treatment (%) | 3 Months Post-Treatment (%) |
| CD8+ | 28.5 ± 5.2 | 34.1 ± 6.8 |
| CD4+/CD8+ Ratio | 1.8 ± 0.4 | 1.4 ± 0.3 |
*Indicates a statistically significant difference (p < 0.05) compared to pre-treatment values.
Experimental Protocols
Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) after In Vitro Olanzapine Treatment
This protocol details the steps for treating PBMCs with Olanzapine and subsequently analyzing changes in lymphocyte populations using flow cytometry.
Materials:
-
Olanzapine
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque
-
Human peripheral blood
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% FBS. Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/mL. Treat the cells with the desired concentrations of Olanzapine (e.g., 1-100 µM) or a vehicle control for 24-72 hours.
-
Cell Harvesting and Staining:
-
After incubation, harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of staining buffer (PBS with 2% FBS).
-
Add the appropriate fluorochrome-conjugated antibodies for surface marker staining (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
Resuspend the cells in 500 µL of PBS.
-
Acquire the samples on a flow cytometer, collecting a minimum of 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentages of different lymphocyte subsets.
-
Protocol 2: Analysis of Olanzapine-Induced Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to assess the pro-apoptotic effects of Olanzapine on a cancer cell line (e.g., Jurkat cells) using flow cytometry.
Materials:
-
Olanzapine
-
Jurkat cells
-
Cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture Jurkat cells in complete medium. Seed the cells in a 6-well plate at a density of 5 x 10^5 cells/mL. Treat the cells with various concentrations of Olanzapine or a vehicle control for 48 hours.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate gating to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Mandatory Visualizations
Caption: Olanzapine's primary mechanism of action.
Caption: Experimental workflow for immunophenotyping.
References
- 1. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 2. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pipex Therapeutics' this compound Pivotal Clinical Trial Results Presented At National Institutes of Health (NIH)-Sponsored Wilson's Disease Association Conference - BioSpace [biospace.com]
- 4. drugs.com [drugs.com]
- 5. The influence of olanzapine on immune cells in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. contractpharma.com [contractpharma.com]
- 9. precisionformedicine.com [precisionformedicine.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Coprexa
Welcome to the technical support center for Coprexa. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in DMSO. What should I do?
This is a common issue that can often be resolved by optimizing the dissolution conditions. Several factors can influence the solubility of this compound in DMSO, including temperature, concentration, and the purity of both the compound and the solvent. Our troubleshooting guide below provides a step-by-step approach to address this.
Q2: What is the recommended maximum concentration of this compound in DMSO?
The solubility of this compound can be concentration-dependent. For initial stock solutions, we recommend starting with a lower concentration and gradually increasing it. Please refer to the solubility data table in the "Troubleshooting Guide" for detailed information on concentration-dependent solubility at various temperatures.
Q3: Can I heat the this compound/DMSO mixture to aid dissolution?
Yes, gentle heating can significantly improve the solubility of this compound in DMSO. However, it is crucial to control the temperature to avoid potential degradation of the compound. We recommend a maximum temperature of 40°C. For detailed instructions, please see the "Protocol for Aiding Dissolution with Heat" section.
Q4: Does the purity of DMSO affect the solubility of this compound?
Absolutely. The presence of water or other impurities in DMSO can significantly reduce its solvating power for hydrophobic compounds like this compound. We strongly recommend using anhydrous, high-purity DMSO (≥99.9%) for the preparation of this compound solutions.
Troubleshooting Guide: this compound Dissolution in DMSO
If you are experiencing difficulty dissolving this compound in DMSO, please follow the troubleshooting workflow outlined below.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in anhydrous DMSO at different temperatures and concentrations. This data can be used to guide the preparation of your stock solutions.
| Temperature (°C) | Maximum Recommended Concentration (mM) | Observations |
| 25 (Room Temp) | 10 | May require extended vortexing. |
| 37 | 25 | Dissolves with moderate vortexing. |
| 40 | 50 | Readily dissolves with gentle agitation. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO (≥99.9% purity)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate this compound powder and anhydrous DMSO to room temperature.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the mixture vigorously for 2-5 minutes at room temperature.
-
Visually inspect the solution to ensure that all solid particles have dissolved. If not, proceed to the "Protocol for Aiding Dissolution with Heat."
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended on the product datasheet.
-
Protocol for Aiding Dissolution with Heat
-
Materials:
-
This compound/DMSO mixture
-
Water bath or heat block set to 37-40°C
-
Vortex mixer
-
-
Procedure:
-
Place the microcentrifuge tube containing the this compound/DMSO mixture in a water bath or heat block pre-heated to 37-40°C.
-
Incubate for 5-10 minutes.
-
Remove the tube and vortex for 1-2 minutes.
-
Visually inspect the solution. If undissolved particles remain, repeat the heating and vortexing steps.
-
Do not exceed a total heating time of 30 minutes to minimize the risk of compound degradation.
-
Allow the solution to cool to room temperature before use in cell culture or other sensitive assays.
-
Signaling Pathway Context: Potential Application of this compound
This compound is often utilized in studies investigating cellular signaling pathways, such as the hypothetical "Kinase Cascade Pathway" illustrated below. Ensuring its complete dissolution is critical for accurate and reproducible experimental results.
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Optimizing Coprexa (Tetrathiomolybdate) Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coprexa (tetrathiomolybdate) to determine its IC50 value in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the brand name for tetrathiomolybdate (TM), a potent copper-chelating agent.[1][2][3] Its primary mechanism of action is to reduce the bioavailability of copper, an essential trace element required for various cellular processes.[4][5] By sequestering copper ions, this compound inhibits copper-dependent enzymes and signaling pathways that are crucial for cell proliferation, angiogenesis, and inflammatory responses.[2][3][6]
Q2: Is this compound a kinase inhibitor?
While not a direct kinase inhibitor in the traditional sense, this compound's copper-chelating activity indirectly affects kinase signaling pathways. For instance, copper is a required cofactor for MEK1, a key kinase in the MAPK/ERK pathway.[7] By depleting copper, this compound can inhibit MEK1 activity and downstream signaling, leading to reduced cell proliferation.[7]
Q3: What cellular processes are affected by this compound?
This compound's copper depletion impacts several critical cellular processes, making it a subject of research in various disease models. These processes include:
-
Angiogenesis: The formation of new blood vessels, a process highly dependent on copper.[3][6]
-
Cell Proliferation: By affecting pathways like MAPK, this compound can reduce the proliferation rate of cancer cells.[4][6]
-
Inflammation: this compound has been shown to suppress inflammatory responses by inhibiting the NFκB signaling pathway.[1]
-
Mitochondrial Respiration: It can inhibit mitochondrial complex IV and reduce ATP production.[4][8]
-
Hypoxia Response: this compound can lead to the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[8]
Q4: What is a typical concentration range for this compound in cell-based assays?
The optimal concentration of this compound can vary significantly depending on the cell line, assay duration, and the specific biological endpoint being measured. Based on published studies, a broad range should be tested initially.
| Parameter | Concentration Range | Context/Cell Type |
| Initial Range Finding | 0.1 µM - 100 µM | General starting point for most cancer cell lines. |
| HIF-1α Reduction | As low as 3.3 µM | Endometrial cancer cells (ECC-1) after 48h.[8] |
| Anti-inflammatory Effects | 6 µM - 24 µM | LPS-stimulated BV-2 microglia.[1] |
| Sensitization to Chemo | 7.5 µM - 30 µM | Ovarian cancer cell lines (SKOV-3, A2780).[9] |
Q5: Which cell viability assays are suitable for determining this compound's IC50?
Standard colorimetric or fluorometric cell viability assays can be used. The choice of assay may influence the resulting IC50 value, as they measure different cellular parameters.
-
MTT Assay: Measures mitochondrial reductase activity. It is a widely used and cost-effective method.[10]
-
SRB (Sulforhodamine B) Assay: Measures total protein content, which reflects cell number.[9]
-
ATP-based Assays: Measure cellular ATP levels, indicating metabolic activity.
-
In-Cell Westerns: Can provide a more physiologically relevant assessment by measuring protein expression and phosphorylation within intact cells.[11]
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density: | Ensure a consistent number of cells are seeded in each well. Cell density can significantly impact chemoresistance and IC50 values.[12] Create a standard cell growth curve to determine the optimal seeding density for your cell line in the logarithmic growth phase.[10] |
| Variations in Media Composition: | Copper concentrations can vary between different lots of serum and basal media. Use the same lot of fetal bovine serum (FBS) and media for an entire set of experiments. Consider using copper-depleted media for more controlled experiments. |
| Edge Effects in 96-well Plates: | Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. To mitigate this, fill the peripheral wells with sterile PBS or media without cells and use only the inner 60 wells for your experiment.[10] |
| Inconsistent Incubation Times: | The IC50 of a compound can be time-dependent.[9] Strictly adhere to the planned incubation times for drug treatment and assay development. |
Issue 2: No significant inhibition of cell viability observed.
| Potential Cause | Troubleshooting Step |
| This compound Concentration is Too Low: | The cell line may be resistant, or the endpoint may require higher concentrations. Test a broader and higher concentration range (e.g., up to 200 µM). |
| Short Drug Incubation Time: | The effects of copper chelation may take time to manifest. Increase the incubation period (e.g., from 24h to 48h or 72h) to allow for sufficient copper depletion and downstream effects.[8] |
| High Copper Content in Media: | Standard cell culture media contains copper, which can counteract the effect of this compound. If feasible, use a medium with a defined, lower copper concentration. |
| Cell Line Insensitivity: | The chosen cell line may not be dependent on the copper-mediated pathways that this compound inhibits. Consider testing a different cell line known to be sensitive to copper depletion. |
Issue 3: IC50 value is much lower than expected, with high cell death even at low concentrations.
| Potential Cause | Troubleshooting Step |
| Cell Line is Highly Sensitive: | The cell line may have a high copper demand or be particularly sensitive to oxidative stress induced by copper chelation. Lower the concentration range in your serial dilution to accurately determine the IC50. |
| Synergistic Effects with Media Components: | Some media components might enhance the cytotoxic effects of this compound. Review the composition of your media and supplements. |
| Errors in Serial Dilution: | Inaccurate pipetting can lead to incorrect final concentrations. Prepare fresh serial dilutions for each experiment and verify your calculations. |
Experimental Protocols
Protocol: IC50 Determination of this compound using MTT Assay
This protocol provides a general framework for determining the IC50 of this compound on adherent cancer cells.
1. Materials:
-
Adherent cell line of interest
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound (Tetrathiomolybdate)
-
DMSO (for stock solution)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
2. Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the optimal seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into the inner wells of a 96-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.[10]
-
-
This compound Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve 2x the final desired concentrations. A typical concentration range to test would be 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM.
-
Remove the old media from the 96-well plate and add 100 µL of the diluted this compound solutions to the respective wells. Include "vehicle control" wells with medium containing the same concentration of DMSO as the highest this compound concentration.
-
Incubate for the desired treatment duration (e.g., 48 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Cell Viability (%) = (Absorbance_sample / Absorbance_control) x 100
-
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[9]
-
Visualizations
Experimental Workflow
Caption: Workflow for IC50 determination of this compound using an MTT assay.
Signaling Pathway
Caption: this compound's copper chelation inhibits multiple downstream signaling pathways.
References
- 1. Tetrathiomolybdate Treatment Leads to the Suppression of Inflammatory Responses through the TRAF6/NFκB Pathway in LPS-Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrathiomolybdate Inhibits Copper Trafficking Proteins Through Metal Cluster Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper lowering therapy with tetrathiomolybdate as an antiangiogenic strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New Roles for Copper Metabolism in Cell Proliferation, Signaling, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron and Copper Intracellular Chelation as an Anticancer Drug Strategy [mdpi.com]
- 8. Tetrathiomolybdate inhibits mitochondrial complex IV and mediates degradation of hypoxia-inducible factor-1α in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrathiomolybdate sensitizes ovarian cancer cells to anticancer drugs doxorubicin, fenretinide, 5-fluorouracil and mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Coprexa degradation issues in media
Welcome to the technical support center for Coprexa, a novel PI3K/Akt pathway inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to this compound's stability and degradation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell metabolism, proliferation, survival, and growth.[1] By targeting PI3K, this compound prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the recruitment and activation of Akt (also known as Protein Kinase B).[1][2] This inhibition is intended to suppress downstream signaling cascades that are often hyperactivated in various diseases, particularly cancer.[][4]
Q2: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results, such as variable IC50 values or a loss of inhibitory effect over time, are frequently linked to the degradation of this compound in aqueous cell culture media.[5][6] this compound contains an ester moiety that is susceptible to hydrolysis, especially at the neutral to slightly alkaline pH (7.2-7.4) of standard culture media and at an incubation temperature of 37°C.[7][8][9][10] This hydrolysis results in the formation of inactive metabolites, reducing the effective concentration of the active compound over the course of an experiment.[11]
Q3: How can I minimize this compound degradation in my experiments?
To minimize degradation, it is recommended to prepare fresh this compound stock solutions in anhydrous DMSO and add them to the culture medium immediately before starting the experiment.[7] For long-term experiments (over 24 hours), consider replenishing the media with freshly prepared this compound every 24 hours to maintain a more consistent concentration of the active compound. Avoid storing diluted this compound solutions in aqueous buffers or media.
Q4: What are the degradation products of this compound and are they active?
This compound undergoes hydrolysis at its ester bond, yielding two primary degradation products: "this compound-Acid" (a carboxylic acid) and "this compound-Alcohol" (an alcohol). Based on internal studies, both of these metabolites are inactive and do not significantly inhibit the PI3K/Akt pathway.
Q5: How can I analytically confirm if this compound is degrading in my media?
The most reliable method to quantify the concentration of this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[12][13][14][15] A stability-indicating HPLC method can separate the parent this compound compound from its degradation products, allowing for accurate quantification over time.[16][17]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Reduced or no inhibition of Akt phosphorylation. | Compound Degradation: The effective concentration of active this compound has decreased due to hydrolysis in the culture medium.[5] | 1. Time-Course Experiment: Perform a shorter time-course experiment (e.g., 1, 4, 8 hours) to find the optimal window for observing maximal inhibition before significant degradation occurs.[5] 2. Media Replenishment: For longer experiments, replace the media with a fresh preparation of this compound every 24 hours. 3. Confirm Stability: Use the HPLC protocol provided below to measure the concentration of this compound in your specific media at different time points (0, 8, 24, 48 hours).[7] |
| High variability in IC50 values between experiments. | Inconsistent Compound Handling: Differences in the age of the diluted drug solution or incubation times are leading to varying levels of degradation.[6] | 1. Standardize Protocols: Ensure all experiments use a consistent protocol, including the immediate use of freshly diluted this compound. 2. Fresh Stock: Always prepare working solutions from a fresh aliquot of the frozen DMSO stock solution. Avoid repeated freeze-thaw cycles.[7] |
| Initial inhibition is observed, but the effect diminishes after 24-48 hours. | Compound Depletion: The active this compound is being consumed through degradation, lowering its concentration below the effective threshold. | 1. Analyze Compound Levels: Quantify the remaining this compound at the end of the experiment using HPLC to correlate drug concentration with the observed biological effect. 2. Re-dosing Study: Design an experiment where the media is replaced with fresh this compound at 24 hours to see if the inhibitory effect can be restored. |
Quantitative Data Summary
The stability of this compound (10 µM) was assessed in common cell culture media at 37°C, 5% CO₂. The percentage of the remaining parent compound was quantified by HPLC.
| Time Point | DMEM + 10% FBS | RPMI-1640 + 10% FBS | PBS (pH 7.4) |
| 0 hours | 100% | 100% | 100% |
| 8 hours | 85% | 82% | 91% |
| 24 hours | 58% | 55% | 75% |
| 48 hours | 31% | 28% | 55% |
| 72 hours | 15% | 12% | 38% |
Table 1: Percentage of intact this compound remaining over time in different media at 37°C.
Experimental Protocols & Visualizations
Protocol: HPLC Analysis of this compound Stability
This protocol describes a method to quantify this compound and its primary degradation products in cell culture media.
1. Materials:
-
This compound stock solution (10 mM in anhydrous DMSO)
-
Cell culture medium (e.g., DMEM + 10% FBS)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Water, HPLC grade
-
Internal Standard (IS) solution (e.g., 1 µM Verapamil in ACN)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Prepare a 10 µM working solution of this compound in the desired cell culture medium.
-
Dispense 1 mL aliquots into wells of a 24-well plate and incubate at 37°C, 5% CO₂.
-
At specified time points (e.g., 0, 8, 24, 48 hours), collect 100 µL of the medium.[7]
-
To precipitate proteins and extract the compound, add 200 µL of cold acetonitrile containing the internal standard to the 100 µL sample.[7]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Identify the peaks for this compound, this compound-Acid, this compound-Alcohol, and the Internal Standard based on their retention times (determined using analytical standards).
-
Calculate the peak area ratio of this compound to the Internal Standard.
-
Determine the concentration of this compound at each time point by comparing the peak area ratio to a standard curve.
-
Calculate the percentage of this compound remaining relative to the 0-hour time point.
Diagrams and Workflows
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester [mdpi.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. onyxipca.com [onyxipca.com]
- 15. researchgate.net [researchgate.net]
- 16. ijarsct.co.in [ijarsct.co.in]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Off-Target Effects of Coprexa (Tetrathiomolybdate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential off-target effects of Coprexa (tetrathiomolybdate). As a potent copper-chelating agent, the observed effects of this compound are primarily linked to the systemic and intracellular depletion of copper, which can impact a variety of copper-dependent cellular processes. This guide offers detailed methodologies and solutions in a question-and-answer format to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (tetrathiomolybdate)?
A1: this compound's primary mechanism of action is the chelation of copper. It forms a stable tripartite complex with serum albumin and copper, which prevents cellular uptake of copper.[1] Additionally, tetrathiomolybdate can enter cells and form clusters with copper and copper-trafficking proteins, effectively sequestering intracellular copper and inhibiting its availability for copper-dependent enzymes.[2][3]
Q2: What are the expected on-target effects of this compound in a research setting?
A2: The primary on-target effect of this compound is the reduction of bioavailable copper. In a research context, this is expected to inhibit copper-dependent processes. For example, in cancer research, this compound is investigated for its anti-angiogenic properties, which are hypothesized to result from the inhibition of copper-dependent angiogenic cytokines.[1]
Q3: What are the potential off-target effects of this compound?
A3: Since this compound's mechanism is centered on copper availability, its "off-target" effects are manifestations of systemic or excessive copper depletion. Copper is an essential cofactor for numerous enzymes vital for cellular function. Therefore, off-target effects can include disruption of mitochondrial respiration, altered antioxidant defenses, and impacts on various signaling pathways that are directly or indirectly regulated by copper.[4][5][6] Common adverse effects observed in clinical settings, which can be considered off-target effects in a research context, include bone marrow suppression (anemia, neutropenia) and elevated liver transaminases.[7][8]
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: Distinguishing between desired (on-target) and unintended (off-target) effects of a copper chelator involves a multi-faceted approach. A key strategy is to perform "rescue" experiments by supplementing the experimental system with copper to see if the observed phenotype is reversed. Additionally, examining a panel of copper-dependent enzymes and pathways can help determine the specificity of this compound's effects in your model system.
Troubleshooting Guide
Issue 1: Unexpected or Excessive Cell Death
Q: We are observing significant cytotoxicity in our cell cultures treated with this compound, even at low concentrations. How can we troubleshoot this?
A: Unexpected cytotoxicity is a common issue and can stem from several factors related to copper depletion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive Copper Depletion | 1. Titrate this compound Concentration: Perform a dose-response curve to determine the optimal concentration that achieves the desired on-target effect without inducing widespread cell death. 2. Measure Intracellular Copper: Quantify the intracellular copper concentration to correlate it with the observed cytotoxicity. (See Protocol 1) 3. Copper Rescue Experiment: Supplement the culture medium with various concentrations of copper (e.g., CuSO4) to see if the cytotoxic effect can be reversed. |
| Inhibition of Essential Copper-Dependent Enzymes | 1. Assess Mitochondrial Function: Measure the activity of cytochrome c oxidase (Complex IV), a key copper-dependent enzyme in the mitochondrial respiratory chain. (See Protocol 2) A significant decrease in its activity can lead to ATP depletion and cell death. 2. Evaluate Oxidative Stress: Measure the activity of Cu/Zn-superoxide dismutase (SOD1), a critical antioxidant enzyme. (See Protocol 3) Its inhibition can lead to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis. |
| Cell Line Sensitivity | Test Multiple Cell Lines: Different cell lines may have varying baseline levels of intracellular copper and differential dependence on copper-requiring enzymes. Testing your hypothesis in multiple cell lines can provide a more robust conclusion. |
Quantitative Data Summary:
| Parameter | Typical Values | Reference |
| Intracellular Copper Concentration | Varies by cell line, but can range from 10-50 ng/mg protein. | [9] |
| This compound (as ATN-224) IC50 for SOD1 Inhibition (intracellular) | 17.5 ± 3.7 nmol/L in HUVEC cells. | [7] |
| This compound (as ATN-224) IC50 for SOD1 Inhibition (purified enzyme) | 0.33 ± 0.03 µmol/L. | [7] |
| This compound Effect on Cell Viability (in combination with Doxorubicin) | 30 µM TM reduced cell viability by 5-14% in ovarian cancer cell lines. | [10] |
Issue 2: Altered Cellular Signaling Pathways
Q: Our experiments show unexpected changes in signaling pathways that are not the primary target of our investigation. Could this compound be responsible?
A: Yes, copper is a known modulator of various signaling pathways, and its depletion can have wide-ranging effects.
Logical Relationship for Troubleshooting Altered Signaling:
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. abcam.com [abcam.com]
- 4. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tetrathiomolybdate Inhibits Copper Trafficking Proteins Through Metal Cluster Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tetrathiomolybdate sensitizes ovarian cancer cells to anticancer drugs doxorubicin, fenretinide, 5-fluorouracil and mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]
Coprexa (Tetrathiomolybdate) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to Coprexa (tetrathiomolybdate)-induced cytotoxicity during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound's cytotoxic effects are primarily linked to its function as a potent copper chelator. By reducing the bioavailability of copper, it can inhibit essential copper-dependent enzymes, such as superoxide dismutase (SOD1) and cytochrome c oxidase, which are critical for managing oxidative stress and mitochondrial respiration, respectively.[1][2] This interference can lead to an increase in reactive oxygen species (ROS) and subsequent cellular damage.
Q2: What are the common in vitro indicators of this compound-induced cytotoxicity?
A2: Common in vitro indicators include reduced cell viability and proliferation, increased apoptosis, and elevated levels of intracellular ROS. Researchers might also observe changes in mitochondrial membrane potential and alterations in the expression and activity of copper-dependent enzymes.
Q3: What are the reported in vivo toxicities associated with tetrathiomolybdate administration?
A3: In clinical and preclinical studies, the most frequently observed side effects are hematological, including anemia, neutropenia, and leukopenia.[3][4] Elevations in liver transaminases have also been reported.[3] These toxicities are generally dose-dependent and reversible upon dose reduction or temporary discontinuation of the drug.[3][5]
Q4: Can this compound's cytotoxic effects be modulated?
A4: Yes. The cytotoxicity of this compound is closely tied to copper availability. In experimental settings, co-administration of copper can mitigate its toxic effects.[6] Additionally, for unwanted off-target cytotoxicity in research models, the use of antioxidants may offer a protective effect by counteracting the increase in ROS.
Q5: How does this compound affect cellular signaling pathways?
A5: this compound (tetrathiomolybdate) has been shown to modulate several key signaling pathways. It can activate the NRF2 pathway, which is a primary regulator of the cellular antioxidant response.[1] Conversely, it can inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[7]
Troubleshooting Guides
Issue 1: Excessive Cell Death in In Vitro Cultures Treated with this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High this compound Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental goals. | Identification of a sublethal concentration that achieves the desired experimental effect with minimal cytotoxicity. |
| Copper Depletion in Media | Supplement the cell culture media with a low, non-toxic concentration of a bioavailable copper salt (e.g., copper (II) sulfate). | Restoration of normal cellular function and reduction of apoptosis, confirming that the cytotoxicity is copper-dependent. |
| Increased Oxidative Stress | Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC), to scavenge excess ROS. | A decrease in markers of oxidative stress and an increase in cell viability, indicating that ROS production is a key contributor to the cytotoxicity. |
| Cell Line Sensitivity | Test a panel of cell lines to identify one with a more robust tolerance to copper chelation if your experimental design allows. | Selection of a more suitable cell model for your research questions. |
Issue 2: In Vivo Toxicity (e.g., Anemia, Weight Loss) in Animal Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Dosage | Reduce the administered dose of tetrathiomolybdate. The dose can be titrated to find a balance between efficacy and toxicity. | Amelioration of toxic signs (e.g., stabilization of hematocrit levels, cessation of weight loss) while maintaining the desired biological effect. |
| Excessive Copper Depletion | Provide copper supplementation in the diet or drinking water.[6] The amount of supplementation may need to be optimized. | Prevention or reversal of copper deficiency-related toxicities. |
| Treatment Schedule | Implement a "drug holiday" or a less frequent dosing schedule (e.g., every other day instead of daily). | Reduction in cumulative toxicity, allowing the animal to recover between doses. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Dose of this compound In Vitro
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serial Dilution: Prepare a series of this compound (tetrathiomolybdate) dilutions in your cell culture medium. A typical starting range might be from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control group.
-
Incubation: Incubate the cells for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) and to identify the highest concentration that does not significantly reduce cell viability.
Protocol 2: Assessing this compound-Induced Oxidative Stress
-
Cell Treatment: Treat cells with this compound at a predetermined concentration and for a specific duration, including a vehicle control.
-
ROS Detection:
-
Harvest the cells (e.g., by trypsinization).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA or CellROX® Green) according to the manufacturer's instructions.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of intracellular ROS.
-
Data Analysis: Compare the fluorescence intensity of the this compound-treated cells to the control cells to determine the fold-change in ROS production.
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for in vitro cytotoxicity.
References
- 1. Ammonium Tetrathiomolybdate|Copper Chelator|CAS 15060-55-6 [benchchem.com]
- 2. Tetrathiomolybdate sensitizes ovarian cancer cells to anticancer drugs doxorubicin, fenretinide, 5-fluorouracil and mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrathiomolybdate, a copper chelator for the treatment of Wilson disease, pulmonary fibrosis and other indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer therapy with tetrathiomolybdate: antiangiogenesis by lowering body copper--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of tetrathiomolybdate (TTM, NSC-714598) and copper supplementation on fertility and early embryonic development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper lowering therapy with tetrathiomolybdate as an antiangiogenic strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Coprexa experimental variability and controls
Coprexa Technical Support Center
Disclaimer: The following content is based on a hypothetical compound, "this compound," a novel inhibitor of the fictional "CX-1 Kinase," for illustrative purposes. The experimental details, data, and troubleshooting advice are representative of common scenarios encountered when working with kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of CX-1 Kinase. The CX-1 Kinase is a critical component of the Growth Factor Signaling (GFS) pathway, which is frequently dysregulated in various models of uncontrolled cell proliferation. By binding to the ATP pocket of CX-1 Kinase, this compound prevents the phosphorylation of its downstream substrate, SUB-1, thereby inhibiting the signal transduction cascade that leads to cell growth.
Troubleshooting Guides
Q2: Why am I observing high variability in my IC50 values for this compound in cell-based assays?
A2: High variability in IC50 values is a common issue that can stem from several factors, ranging from compound handling to assay conditions and cell culture maintenance.
Potential Causes & Solutions:
-
Compound Solubility and Stability: this compound may have poor solubility in aqueous media, leading to precipitation and inconsistent effective concentrations. Ensure the DMSO stock is fully dissolved before diluting into culture medium. Avoid repeated freeze-thaw cycles.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. Older or unhealthy cells can respond differently to treatment.
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded per well will lead to significant differences in the final readout. Ensure your cell suspension is homogenous before plating.
-
Assay Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Optimize and fix the incubation time for all comparative experiments.
Q3: this compound is not inhibiting the phosphorylation of the downstream target SUB-1 in my Western Blot analysis, but it works in my in vitro kinase assay. What is wrong?
A3: This discrepancy often points to issues with cell permeability, compound stability in culture, or the specific cellular context.
Potential Causes & Solutions:
-
Cell Permeability: this compound may not efficiently cross the cell membrane. Consider using a cell line known to have high permeability or consult the compound's physicochemical properties.
-
Compound Efflux: The cells may be actively pumping this compound out via efflux pumps (e.g., P-glycoprotein). Co-treatment with a known efflux pump inhibitor can help diagnose this issue.
-
Alternative Signaling Pathways: The cells might have redundant or compensatory signaling pathways that maintain SUB-1 phosphorylation even when CX-1 Kinase is inhibited.
-
Incorrect Dosing: The effective concentration required to inhibit the kinase inside a cell is often higher than the in vitro IC50 due to ATP competition and other factors. Perform a dose-response experiment.
Experimental Protocols & Data
Protocol 1: In Vitro CX-1 Kinase Activity Assay
This protocol describes a method to determine the direct inhibitory effect of this compound on recombinant CX-1 Kinase.
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Create a serial dilution of this compound in DMSO, followed by a 1:100 dilution in reaction buffer.
-
In a 96-well plate, add 5 µL of diluted this compound or vehicle (DMSO control).
-
Add 20 µL of a substrate/ATP mix containing recombinant CX-1 Kinase and the peptide substrate for SUB-1.
-
Initiate the reaction by adding 25 µL of a 20 µM ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the effect of this compound on cell proliferation/viability.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and vehicle control) and incubate for 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Normalize the results to the vehicle control and calculate the IC50 value.
Quantitative Data Summary
Table 1: Impact of Experimental Controls on this compound IC50 Variability
This table illustrates how implementing proper controls can reduce variability in experimental results.
| Cell Line | Condition | Mean IC50 (nM) | Standard Deviation (nM) |
| Cell-A | No Serum Starvation | 150.5 | 45.2 |
| Cell-A | With Serum Starvation | 95.8 | 8.7 |
| Cell-B | Inconsistent Seeding | 210.2 | 68.9 |
| Cell-B | Consistent Seeding | 175.4 | 12.1 |
Table 2: Off-Target Kinase Profile for this compound
This table shows the selectivity of this compound against a panel of related kinases. Data is presented as percent inhibition at a 1 µM concentration of this compound.
| Kinase Target | Percent Inhibition @ 1 µM |
| CX-1 Kinase (On-Target) | 98.5% |
| CX-2 Kinase | 25.1% |
| Kinase Z | 8.3% |
| Kinase Y | < 5% |
Coprexa (Tetrathiomolybdate) In Vivo Efficacy: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to optimize the in vivo efficacy of Coprexa (tetrathiomolybdate). The content is structured in a question-and-answer format to directly address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (tetrathiomolybdate)?
A1: this compound is an oral, small-molecule anti-copper agent.[1][2] Its principal mechanism is the chelation of copper. It works through a dual action: forming a stable complex with copper and protein in the bloodstream to render it biologically unavailable, and preventing the absorption of copper from the gastrointestinal tract. By reducing the levels of toxic "free" copper in the serum and tissues, this compound inhibits a wide range of copper-dependent enzymes and signaling pathways that are critical for pathological processes such as fibrosis and inflammation.[3][4]
Q2: Which signaling pathways are modulated by this compound's copper-chelation activity?
A2: By sequestering copper, this compound has been shown to inhibit key cytokines and growth factors involved in fibrosis.[3] These include, but are not limited to, Transforming Growth Factor-beta (TGF-β), Fibroblast Growth Factor-2 (FGF-2), Connective Tissue Growth Factor (CTGF), and the pro-inflammatory transcription factor NF-κB.[3] This broad-spectrum inhibition makes it a candidate for various fibrotic disorders.
Q3: What are the recommended storage and formulation guidelines for in vivo studies?
A3: Tetrathiomolybdate is typically a crystalline solid. For research purposes, it should be stored in a cool, dry, and dark place. For oral gavage in rodent models, it can be dissolved in sterile water or a suitable buffered solution. It is critical to ensure complete dissolution and to prepare fresh solutions regularly to avoid degradation. A pilot formulation study to assess stability and solubility in your chosen vehicle is recommended.
Q4: Which animal models are appropriate for testing this compound's efficacy?
A4: The choice of animal model depends on the therapeutic area. This compound has demonstrated efficacy in established animal models of fibrosis.[3] For studying idiopathic pulmonary fibrosis (IPF), the bleomycin-induced lung fibrosis model in mice is common. For liver fibrosis, carbon tetrachloride (CCl₄) or bile duct ligation (BDL) models are frequently used. For neurodegenerative conditions like Alzheimer's, transgenic mouse models that overexpress amyloid precursor protein (APP) have been utilized.[5]
Troubleshooting In Vivo Efficacy
Problem 1: I am not observing the expected anti-fibrotic effect in my animal model.
-
Question: My fibrosis markers (e.g., collagen deposition, hydroxyproline levels) are not significantly reduced after this compound treatment in a bleomycin-induced lung fibrosis model. What are the potential causes and how can I troubleshoot?
-
Answer: This issue can stem from several factors related to dosing, target engagement, and experimental design.
-
Verify Target Engagement: The primary goal of this compound is to reduce bioavailable copper. Before assessing downstream efficacy markers, you must confirm that the drug is achieving this primary pharmacodynamic effect.
-
Action: Measure serum copper levels in a satellite group of animals at various time points after dosing. Atomic absorption spectroscopy is a standard method for this. Effective treatment should lead to a measurable decrease in systemic free copper.
-
-
Optimize Dose and Schedule: The dose may be insufficient to achieve the necessary level of copper depletion in the target tissue.
-
Action: Conduct a dose-ranging study. A well-designed study will help correlate the dose of this compound with both serum copper levels and a key downstream biomarker (e.g., tissue TGF-β levels).
-
-
Assess Treatment Timing: In induced fibrosis models, the timing of therapeutic intervention is critical.
-
Action: Ensure that this compound administration begins at the appropriate phase of the disease model (e.g., prophylactic vs. therapeutic administration). Review literature for your specific model to determine the optimal treatment window.
-
Table 1: Example Data from a Dose-Ranging Pilot Study
Treatment Group Dose (mg/kg, PO, QD) Mean Serum Copper (µg/dL) Lung Hydroxyproline (µg/mg tissue) Vehicle Control 0 125 ± 10 5.2 ± 0.8 This compound Low Dose 5 95 ± 8 4.1 ± 0.6 This compound Mid Dose 15 60 ± 7 2.8 ± 0.5 | this compound High Dose | 30 | 45 ± 5 | 2.5 ± 0.4 |
-
Problem 2: How can I definitively confirm that this compound is engaging its target in vivo?
-
Question: Beyond measuring therapeutic outcomes, what specific assays can I use to prove that this compound is actively reducing bioavailable copper in my animals?
-
Answer: Confirming target engagement is crucial for interpreting efficacy data. A multi-tiered approach is recommended.
-
Primary Target Engagement (Copper Depletion):
-
Protocol: Measure serum or plasma "free" copper. This is the most direct measure of this compound's activity.
-
Method: A common method is to measure total serum copper via Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Downstream Biomarker Modulation:
-
Protocol: Measure the levels or activity of copper-dependent enzymes or downstream signaling molecules that are relevant to your disease model.
-
Method: For fibrosis models, perform an ELISA or Western blot for key cytokines like TGF-β or CTGF in the tissue homogenate of interest (e.g., lung, liver). A significant reduction in these proteins following this compound treatment serves as strong evidence of downstream target engagement.
-
Caption: Workflow for a typical in vivo anti-fibrosis efficacy study. -
Problem 3: I'm observing high variability in efficacy between animals within the same treatment group.
-
Answer: High variability can obscure a real treatment effect. A systematic approach to identifying and controlling sources of variation is essential.
-
Animal-Related Factors:
-
Health Status: Ensure all animals are healthy and free of underlying infections before starting the experiment.
-
Baseline Copper Levels: The copper content of standard rodent chow can vary. This can significantly impact the baseline copper status of the animals and their response to a chelator. Consider using a fixed, defined diet for all animals in the study.
-
Randomization: Use a robust, blinded randomization method to distribute any inherent biological variation evenly across all groups.
-
-
Dosing and Administration:
-
Technique: Oral gavage requires skill. Inconsistent administration can lead to significant differences in the actual dose received. Ensure all technicians are properly trained and use a consistent technique.
-
Formulation: Ensure the drug is completely dissolved and stable in the vehicle. If it is a suspension, ensure it is thoroughly mixed before each dose is drawn.
-
-
Data Collection and Analysis:
-
Blinding: All endpoint analyses, especially subjective ones like histology scoring, should be performed by an individual blinded to the treatment groups.
-
Outliers: Use appropriate statistical methods to identify and handle outliers.
-
Caption: Logic tree for troubleshooting inconsistent in vivo efficacy. -
Experimental Protocols
Protocol: Measurement of Total Serum Copper by Atomic Absorption Spectroscopy (AAS)
-
Sample Collection: Collect whole blood via cardiac puncture or other approved method at the study endpoint. Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum (supernatant) and store at -80°C until analysis.
-
Sample Preparation: Thaw serum samples on ice. Prepare a 1:5 dilution of each serum sample in a solution of 0.1% Triton X-100 and 0.2% nitric acid.
-
Standard Curve Preparation: Prepare a series of copper standards (e.g., 0, 10, 25, 50, 100, 200 µg/dL) in the same diluent used for the samples.
-
AAS Analysis: Analyze the prepared samples and standards on a calibrated atomic absorption spectrometer according to the manufacturer's instructions for copper detection.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the linear regression equation from the standard curve to calculate the copper concentration in the unknown serum samples. Remember to account for the 1:5 dilution factor in the final calculation.
References
Technical Support Center: Olanzapine Aqueous Solubility and Precipitation
Disclaimer: The following information is intended for research and development professionals. "Coprexa" is a brand name for tetrathiomolybdate; however, this guide addresses aqueous precipitation issues related to Olanzapine (often known by the brand name Zyprexa) , a common challenge in pharmaceutical development that aligns with the technical nature of the query.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered with olanzapine precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my olanzapine precipitating out of my aqueous solution?
Olanzapine is a poorly water-soluble drug, classified under the Biopharmaceutical Classification System (BCS) as a Class II compound, meaning it has high permeability but low solubility.[1] Its aqueous solubility is inherently low, and precipitation can be triggered by several factors including pH, temperature, concentration, and the presence of other substances.
Q2: What is the typical aqueous solubility of olanzapine?
The solubility of pure olanzapine in water is quite low. One study reported the solubility of the pure drug to be 0.0343 mg/mL.[1] Another source indicates a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2), highlighting the need for co-solvents to achieve higher concentrations in aqueous buffers.[2]
Q3: How does pH affect olanzapine's stability and solubility?
Olanzapine's degradation and solubility are pH-dependent. It has been shown to be more stable in acidic solutions.[3] The degradation kinetics are catalyzed by both hydrogen and hydroxide ions.[4][5] Changes in pH can alter the ionization state of the molecule, impacting its solubility and potentially leading to precipitation.
Q4: Can I store olanzapine in an aqueous solution?
It is generally not recommended to store olanzapine in aqueous solutions for extended periods. One source advises against storing the aqueous solution for more than one day.[2] Long-term storage can lead to degradation and precipitation.
Troubleshooting Guide: Olanzapine Precipitation
This guide provides potential causes and solutions for olanzapine precipitation during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of a stock solution | The aqueous buffer is a poor solvent for olanzapine, and the concentration exceeds its solubility limit upon dilution. Olanzapine is sparingly soluble in aqueous buffers.[2] | Prepare the initial stock solution in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF).[2] Then, dilute this stock solution into the aqueous buffer of choice while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to immediate precipitation. |
| Precipitation over time | The solution is supersaturated and thermodynamically unstable. The drug is slowly crystallizing out of the solution. This can also be due to degradation of the olanzapine. | Use the freshly prepared solution immediately. If storage is necessary, keep it at a controlled, cool temperature, though long-term storage is not advised.[2] Consider the use of precipitation inhibitors or formulating the olanzapine in a way that enhances its stability in the aqueous environment. |
| Precipitation after pH adjustment | A change in pH has altered the ionization state of olanzapine, reducing its solubility in the buffer. Olanzapine stability is pH-dependent.[3][4][5] | Before preparing the bulk solution, perform small-scale experiments to determine the optimal pH range for olanzapine solubility and stability in your specific buffer system. Maintain the pH within this determined range. |
| Precipitation with temperature changes | The solubility of olanzapine can be temperature-dependent. A decrease in temperature can lower its solubility, causing it to precipitate. | Maintain a constant and controlled temperature throughout your experiment. If you need to work at different temperatures, assess the solubility of olanzapine at each temperature beforehand. |
Data Presentation: Olanzapine Solubility
The following table summarizes the solubility of olanzapine in various solvents.
| Solvent | Solubility | Reference |
| Water (pure drug) | 0.0343 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| Ethanol | ~1 mg/mL | [2] |
| DMSO | ~16 mg/mL | [2] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Olanzapine Solution Using a Co-Solvent
This protocol describes a common method for preparing an aqueous solution of olanzapine for in vitro experiments.
Materials:
-
Olanzapine powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of olanzapine in DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of olanzapine in 1 mL of DMSO.
-
Vortex the solution until the olanzapine is completely dissolved. This may require gentle warming.
-
To prepare the final aqueous solution, dilute the DMSO stock solution into the PBS buffer. For instance, to get a 100 µg/mL solution, add 10 µL of the 10 mg/mL DMSO stock to 990 µL of PBS.
-
It is crucial to add the DMSO stock to the buffer while the buffer is being vortexed to ensure rapid dispersion and minimize precipitation.
-
Use the final aqueous solution immediately for your experiment.
Visualizations
Logical Workflow for Troubleshooting Olanzapine Precipitation
Caption: Troubleshooting workflow for olanzapine precipitation.
Signaling Pathway Inhibition by Olanzapine
Olanzapine is known to be an antagonist at multiple neurotransmitter receptors.
Caption: Olanzapine's antagonism of various receptors.
References
Technical Support Center: Preventing Coprexa (Tetrathiomolybdate) Interference in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interference caused by Coprexa (tetrathiomolybdate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the brand name for tetrathiomolybdate, a small-molecule drug that acts as a potent copper chelator.[1][2] Its primary mechanism of action is to bind to copper ions, forming a stable complex that can then be excreted from the body.[3] This copper-depleting property is the basis for its therapeutic use in conditions like Wilson's disease, a genetic disorder characterized by copper overload.[1]
Q2: Why might this compound interfere with my assay?
This compound's interference potential stems directly from its copper-chelating activity. Many biological assays rely on enzymes or reagents that are sensitive to metal ion concentrations. By sequestering copper, this compound can disrupt the function of copper-dependent enzymes or alter the chemical environment of the assay, leading to inaccurate results.[1][4] Additionally, like many small molecules, it has the potential to interfere with optical properties of assays, such as fluorescence.[5]
Troubleshooting Guides by Assay Type
Enzyme Assays
Issue: I am seeing unexpected inhibition or altered kinetics in my enzyme assay when this compound is present.
Possible Cause: Your enzyme may be a copper-dependent metalloenzyme. This compound can chelate the copper ions essential for the enzyme's catalytic activity, leading to apparent inhibition.[1]
Troubleshooting Steps:
-
Identify if your enzyme is a metalloenzyme: Review the literature for your enzyme of interest to determine if it requires copper or other divalent cations for its activity. Examples of copper-dependent enzymes include tyrosinase and superoxide dismutase (SOD1).[1][4]
-
Supplement with excess copper: In a control experiment, add a surplus of copper sulfate (CuSO₄) to the assay buffer before adding this compound. If the inhibitory effect of this compound is reduced or eliminated, it strongly suggests that copper chelation is the cause of interference.
-
Use a different metal chelator as a control: Test other known chelators, such as EDTA, to see if they produce a similar effect. This can help confirm that the interference is due to chelation rather than another off-target effect of this compound.
Quantitative Data Summary: Effect of Tetrathiomolybdate on Enzyme Activity
| Enzyme | This compound (TM) Concentration | Observed Effect | Reference |
| Mushroom Tyrosinase | 1.0 ± 0.2 µM (IC₅₀) | Complete inactivation | [1] |
| Superoxide Dismutase 1 (SOD1) | 17.5 ± 3.7 nmol/L (IC₅₀) | Inhibition of intracellular activity | [4] |
| Alkaline Phosphatase (in DPCs) | 5 µM | Reduced expression | [4] |
Immunoassays (e.g., ELISA)
Issue: My ELISA is showing a weak signal or high background when testing samples containing this compound.
Possible Cause: While direct binding of this compound to antibodies or antigens is unlikely to be a primary concern, interference can occur through its effect on enzyme labels commonly used in ELISAs, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP). The activity of these enzymes can be influenced by the presence of metal ions.[1][4]
Troubleshooting Steps:
-
Evaluate the effect on the enzyme label directly: Run a separate experiment to test if this compound affects the activity of the conjugated enzyme (e.g., HRP or AP) in the absence of the antibody-antigen binding.
-
Consider the buffer composition: Some buffers may contain trace amounts of copper that could influence enzyme activity. The presence of a strong chelator like this compound could alter this delicate balance.
-
Implement a sample pre-treatment step: If interference is suspected, consider a pre-treatment step to remove this compound from the sample before performing the immunoassay. See the detailed protocol for metal chelator removal below.
Cell-Based Assays
Issue: I am observing unexpected cytotoxicity or changes in cell signaling pathways in my cell-based assay.
Possible Cause: this compound's copper-depleting effects can have significant biological consequences that may confound the interpretation of cell-based assays. These include:
-
Induction of Reactive Oxygen Species (ROS): Copper is a cofactor for antioxidant enzymes like SOD1.[4] By inhibiting these enzymes, this compound can lead to an increase in cellular ROS, which can induce cytotoxicity or alter signaling pathways.[6]
-
Alteration of Signaling Pathways: Copper is involved in various signaling cascades. For instance, tetrathiomolybdate has been shown to suppress the NFκB signaling pathway.[7]
Troubleshooting Steps:
-
Measure ROS levels: If you suspect ROS-mediated effects, include a ROS-sensitive fluorescent probe (e.g., DCFH-DA) in your experimental design to directly measure changes in cellular ROS levels in the presence of this compound.[6]
-
Use a ROS scavenger: To determine if the observed effects are due to increased ROS, co-incubate the cells with a known antioxidant, such as N-acetylcysteine (NAC), and assess if this rescues the phenotype.
-
Investigate specific pathway modulation: If you hypothesize that a particular signaling pathway is being affected, use specific inhibitors or activators of that pathway as controls to dissect the mechanism of this compound's effect.
Luciferase Reporter Assays
Issue: My luciferase reporter assay is showing inhibition of the luciferase signal.
Possible Cause: Tetrathiomolybdate has been shown to inhibit the activity of firefly luciferase.[8] This is a direct interference with the reporter enzyme and not necessarily a reflection of the biological pathway being studied.
Troubleshooting Steps:
-
Perform a cell-free luciferase inhibition assay: To confirm direct interference, test the effect of this compound on purified luciferase enzyme in a cell-free system.
-
Use a different reporter system: If significant interference is observed, consider using an alternative reporter gene that is not affected by this compound, such as a fluorescent protein (e.g., GFP, RFP).
-
Normalize to a control vector: If using a dual-luciferase system, ensure that both luciferases are not inhibited. If only one is affected, the ratio will be skewed. A better control would be to transfect a separate plate of cells with a constitutively expressing luciferase vector and treat with this compound to quantify the extent of direct enzyme inhibition.
Detailed Experimental Protocols
Protocol 1: Identifying and Mitigating Metal Chelator Interference with EDTA
This protocol can be used to determine if assay interference is due to metal chelation and to potentially mitigate it.
Materials:
-
Assay buffer
-
This compound (tetrathiomolybdate) stock solution
-
EDTA (ethylenediaminetetraacetic acid) stock solution (e.g., 0.5 M, pH 8.0)
-
Metal ion solution (e.g., CuSO₄, if copper-related interference is suspected)
-
All other assay-specific reagents
Procedure:
-
Prepare Control and Test Conditions:
-
Negative Control: Assay performed without this compound.
-
Positive Interference Control: Assay performed with the concentration of this compound that is causing suspected interference.
-
EDTA Control: Assay performed with a concentration of EDTA that is known to chelate divalent cations (e.g., 1-10 mM).
-
Metal Rescue: Assay performed with this compound, but the buffer is pre-incubated with an excess of the suspected metal ion (e.g., 2-5 fold molar excess of CuSO₄ over this compound).
-
EDTA Rescue: Assay performed with this compound and EDTA.
-
-
Run the Assay: Perform the assay according to your standard protocol for all conditions.
-
Analyze the Results:
-
If the "Positive Interference Control" shows the anomalous result and the "Metal Rescue" condition restores the signal towards the "Negative Control", it is strong evidence of interference by metal chelation.
-
If the "EDTA Control" phenocopies the effect of this compound, it further supports a chelation-based mechanism.
-
The "EDTA Rescue" may or may not be effective, depending on the relative affinities of this compound and EDTA for the metal ion.
-
Protocol 2: Assessing Compound Autofluorescence
This protocol helps determine if a compound, such as this compound, possesses intrinsic fluorescence that could interfere with fluorescence-based assays.
Materials:
-
Black, clear-bottom microplates
-
Assay buffer
-
This compound stock solution
-
Fluorometer/plate reader
Procedure:
-
Prepare a Dilution Series of this compound: In the assay buffer, prepare a serial dilution of this compound covering the range of concentrations used in your experiment.
-
Dispense into Microplate: Add the dilutions to the wells of the microplate. Include wells with buffer only as a blank.
-
Read Fluorescence: Scan the plate using the same excitation and emission wavelengths as your experimental assay. It is also recommended to perform a full spectral scan to identify any potential fluorescence peaks.
-
Analyze the Data: Subtract the blank reading from all wells. If you observe a concentration-dependent increase in fluorescence, your compound is autofluorescent at the tested wavelengths.
Mandatory Visualizations
Caption: this compound's effect on the NF-κB signaling pathway.
Caption: Troubleshooting workflow for this compound assay interference.
Caption: Decision tree for validating assay results with this compound.
References
- 1. Effect of Mn2+, Co2+, Ni2+, and Cu2+ on horseradish peroxidase: activation, inhibition, and denaturation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analyzing the Therapeutic Efficacy of Bis-Choline-Tetrathiomolybdate in the Atp7b-/- Copper Overload Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrathiomolybdate Decreases the Expression of Alkaline Phosphatase in Dermal Papilla Cells by Increasing Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Tetrathiomolybdate inhibits angiogenesis and metastasis through suppression of the NFkappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Coprexa (Tetrathiomolybdate)
Welcome to the technical support center for Coprexa (tetrathiomolybdate). This resource is designed for researchers, scientists, and drug development professionals to address potential questions and troubleshooting scenarios related to the use of this investigational compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the brand name for tetrathiomolybdate, an oral, small-molecule, anti-copper agent.[1][2] Its principal mechanism involves lowering the levels of free copper in the serum by inhibiting gastrointestinal absorption and forming inert complexes in the bloodstream.[1] This copper-chelating property makes it a subject of investigation for conditions such as neurologic Wilson's disease and various fibrotic disorders.[1][3]
Q2: I am observing unexpected variability in my experimental results between different lots of this compound. What could be the cause?
Batch-to-batch variability can be a significant factor with any investigational compound and can confound experimental results.[4][5] Potential causes for inconsistency between different batches of this compound could include:
-
Purity and Impurity Profile: Minor variations in the synthesis and purification process can lead to different levels and types of impurities.
-
Potency: The concentration of the active pharmaceutical ingredient (API) may vary slightly between batches.
-
Solubility and Dissolution Rate: Differences in physical properties, such as particle size or crystal form, can affect how quickly and completely the compound dissolves, impacting its bioavailability in cell culture or animal models.
-
Degradation: Improper storage or handling can lead to degradation of the compound, reducing its effectiveness.
Q3: How can I proactively test for batch-to-batch consistency of this compound in my lab?
Before beginning a new set of experiments with a new batch of this compound, it is advisable to perform some in-house quality control checks. This can include:
-
Analytical Chemistry: Utilize techniques like High-Performance Liquid Chromatography (HPLC) to confirm the purity and concentration of the new batch against a previously characterized reference lot.
-
In Vitro Assay: Perform a simple, rapid in vitro functional assay to compare the biological activity of the new batch with a previous one. This could be a cell viability assay in a sensitive cell line or a biochemical assay measuring the activity of a known copper-dependent enzyme.
Q4: Are there any known signaling pathways affected by this compound that I should be aware of in my research?
By depleting systemic copper, this compound can inhibit a range of copper-dependent enzymes and signaling pathways.[1] Copper has been identified as a key regulator of cellular plasticity and inflammation.[6][7] For instance, mitochondrial copper(II) has been shown to play a role in NAD(H) redox cycling, which in turn influences metabolic and epigenetic programming in inflammatory states.[6][7] Therefore, when using this compound, it is important to consider its potential effects on pathways involved in angiogenesis, extracellular matrix remodeling, and cellular metabolism.[1]
Troubleshooting Guides
Issue 1: Reduced or No Efficacy with a New Batch of this compound
If you observe a significant drop in the expected biological effect with a new batch of this compound, follow these steps:
-
Verify Compound Identity and Purity:
-
Action: If you have access to analytical chemistry facilities, run an HPLC analysis on the new batch to confirm its purity and compare the chromatogram to that of a previous, effective batch.
-
Rationale: This will help determine if the new batch has a lower concentration of the active compound or contains significant impurities that may interfere with its activity.
-
-
Assess Solubility:
-
Action: Prepare a solution of the new batch of this compound in your experimental vehicle and visually inspect for complete dissolution. Compare its solubility to a previous batch if possible.
-
Rationale: Incomplete dissolution will lead to a lower effective concentration of the compound in your experiment.
-
-
Perform a Dose-Response Curve:
-
Action: Using a simple in vitro assay, generate a dose-response curve for the new batch and compare it to the curve from a previous batch.
-
Rationale: This will quantitatively assess the potency of the new batch. A rightward shift in the dose-response curve indicates lower potency.
-
Issue 2: Increased Off-Target Effects or Cellular Toxicity with a New Batch
If you observe unexpected toxicity or off-target effects, consider the following:
-
Evaluate Impurity Profile:
-
Action: Use a high-resolution analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the impurity profile of the new batch.
-
Rationale: Novel or elevated levels of impurities could be responsible for the observed toxicity.
-
-
Check for Endotoxin Contamination:
-
Action: If you are working with in vivo models or sensitive primary cell cultures, perform a Limulus Amebocyte Lysate (LAL) test to check for endotoxin contamination.
-
Rationale: Endotoxins are potent inflammatory stimuli and can cause significant non-specific effects.
-
Data Presentation: Hypothetical Batch-to-Batch Comparison
The following table represents a hypothetical Certificate of Analysis for three different batches of this compound, illustrating potential sources of variability.
| Parameter | Batch A | Batch B | Batch C |
| Appearance | Off-white to pale yellow powder | Off-white to pale yellow powder | Yellowish powder |
| Purity (by HPLC) | 99.2% | 98.5% | 97.8% |
| Major Impurity | 0.3% | 0.8% | 1.5% |
| Dissolution (in PBS) | >95% in 30 min | >95% in 45 min | >90% in 60 min |
| In Vitro Potency (IC50) | 50 nM | 75 nM | 120 nM |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the this compound from the test batch in the same solvent to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Inject the standard and sample solutions. The purity of the test batch can be calculated by comparing the area of the main peak to the total area of all peaks.
Protocol 2: In Vitro Potency Assay using a Copper-Dependent Cell Line
-
Cell Culture: Culture a cell line known to be sensitive to copper levels (e.g., a hepatoma cell line) in appropriate media.
-
Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the different batches of this compound in cell culture media.
-
Treatment: Treat the cells with the various concentrations of each this compound batch. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and determine the IC50 value for each batch using non-linear regression.
Visualizations
Caption: Troubleshooting workflow for suspected this compound batch-to-batch consistency issues.
Caption: Hypothetical signaling pathway illustrating this compound's mechanism of action.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. drugs.com [drugs.com]
- 3. Pipex Pharmaceuticals Announces Presentation of Phase I/II Clinical Trial Results of this compound (Oral Tetrathiomolybdate) for the Treatment of Refractory Idiopathic Pulmonary Fibrosis (IPF) - BioSpace [biospace.com]
- 4. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A druggable copper-signalling pathway that drives inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A druggable copper-signalling pathway that drives inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Olaparib and Alpelisib in Breast Cancer Cell Lines
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PARP inhibitor Olaparib and the PI3K inhibitor Alpelisib, focusing on their performance in breast cancer cell lines. This report synthesizes experimental data on their mechanisms of action, efficacy, and effects on cell cycle and apoptosis, supported by detailed experimental protocols.
Introduction
Targeted therapies have revolutionized the treatment landscape for breast cancer, offering personalized approaches based on the molecular characteristics of a tumor. Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, and Alpelisib, a phosphatidylinositol 3-kinase (PI3K) inhibitor, represent two distinct classes of targeted agents. Olaparib is particularly effective in cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[1][2] Alpelisib, on the other hand, targets the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in breast cancers due to mutations in the PIK3CA gene.[3][4][5] This guide presents a comparative overview of their efficacy and cellular effects in relevant breast cancer cell line models.
Mechanism of Action
Olaparib functions by inhibiting PARP enzymes, which are crucial for the repair of DNA single-strand breaks. In cancer cells with compromised HRR, the inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately causing cell death through a process known as synthetic lethality.[1][6][7]
Alpelisib specifically inhibits the p110α subunit of PI3K, a key enzyme in a signaling pathway that promotes cell growth, proliferation, and survival.[3][8] In breast cancers with activating mutations in the PIK3CA gene, which encodes the p110α subunit, this pathway is constitutively active. Alpelisib blocks this aberrant signaling, leading to decreased proliferation and increased apoptosis in cancer cells.[8]
Comparative Efficacy in Breast Cancer Cell Lines
The sensitivity of breast cancer cell lines to Olaparib and Alpelisib is highly dependent on their genetic background. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Drug | Cell Line | Key Genetic Features | IC50 (µM) | Reference(s) |
| Olaparib | MCF-7 | ER+, PR+, HER2-, BRCA1/2 wt | 10 | [9] |
| MDA-MB-231 | TNBC, BRCA1/2 wt | 14 | [9] | |
| HCC1937 | TNBC, BRCA1 mutant | 150 | [9] | |
| MDA-MB-468 | TNBC, BRCA1/2 wt | <10 | [10] | |
| Alpelisib | MCF-7 | ER+, PR+, HER2-, PIK3CA mutant | 0.225 | [11] |
| T47D | ER+, PR+, HER2-, PIK3CA mutant | 3.055 | [11] | |
| KPL4 | HER2+, PIK3CA mutant | ~1 | [12] | |
| SKBR3 | HER2+, PIK3CA wt | >10 | [12] |
Table 1: Comparative IC50 Values of Olaparib and Alpelisib in Various Breast Cancer Cell Lines.
Effects on Cell Cycle and Apoptosis
Both Olaparib and Alpelisib have been shown to impact the cell cycle and induce apoptosis in sensitive breast cancer cell lines.
Olaparib:
-
Cell Cycle: Treatment with Olaparib has been observed to cause cell cycle arrest, primarily in the G2/M phase, in breast cancer cells.[13][14][15][16] This is consistent with its mechanism of inducing DNA damage, which triggers cell cycle checkpoints.
-
Apoptosis: Olaparib effectively induces apoptosis in susceptible breast cancer cell lines.[16][17]
Alpelisib:
-
Cell Cycle: While the primary effect of Alpelisib is on cell proliferation, it can also lead to cell cycle arrest.[18]
-
Apoptosis: Alpelisib has been demonstrated to induce apoptosis in PIK3CA-mutant breast cancer cell lines.[11][18]
| Drug | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Reference(s) |
| Olaparib | MDA-MB-231 | G2/M arrest | Yes | [16][19] |
| T47D | G2/M arrest | Yes | [13] | |
| Alpelisib | MCF-7 | - | Yes | [11] |
| T47D | - | Yes | [11] | |
| BT474 | G1 arrest | Yes | [18] |
Table 2: Summary of Olaparib and Alpelisib Effects on Cell Cycle and Apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Olaparib or Alpelisib for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[20][21]
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis (Annexin V) Assay
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of Olaparib or Alpelisib for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[23]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[24]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[23]
Cell Cycle (Propidium Iodide) Analysis
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells as desired, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[25][26]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[25][27]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Conclusion
Olaparib and Alpelisib are effective targeted therapies that operate through distinct molecular mechanisms. Olaparib's efficacy is intrinsically linked to defects in DNA damage repair pathways, making it a potent agent against BRCA-mutant breast cancers. Alpelisib demonstrates significant activity in breast cancer cell lines harboring PIK3CA mutations by inhibiting the PI3K signaling pathway. The choice of which agent to investigate or use in a preclinical setting should be guided by the specific molecular characteristics of the cancer cell lines being studied. The experimental protocols provided herein offer a standardized framework for conducting comparative studies of these and other anti-cancer compounds.
References
- 1. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lbbc.org [lbbc.org]
- 3. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpelisib (Piqray) | Breast Cancer Now [breastcancernow.org]
- 5. lbbc.org [lbbc.org]
- 6. targetedonc.com [targetedonc.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 9. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 12. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Olaparib enhances sensitization of BRCA-proficient breast cancer cells to x-rays and protons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. merckmillipore.com [merckmillipore.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. kumc.edu [kumc.edu]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 27. vet.cornell.edu [vet.cornell.edu]
Validating Antipsychotic Efficacy: A Comparative RNA-seq Analysis of Olanzapine and Alternatives
A Guide for Researchers and Drug Development Professionals
Introduction:
This guide provides a framework for utilizing RNA sequencing (RNA-seq) to conduct a comparative efficacy analysis of antipsychotic medications. While the initial query mentioned "Coprexa," it is important to clarify that this compound (tetrathiomolybdate) is an investigational drug for Wilson's disease, a disorder of copper metabolism, and is not an antipsychotic.[1][2] Therefore, this guide will focus on a relevant and widely used atypical antipsychotic, Olanzapine , and compare its hypothetical gene expression signature with other common antipsychotics such as Risperidone and Aripiprazole.
Olanzapine is a cornerstone in the treatment of schizophrenia and bipolar disorder, exerting its therapeutic effects through a broad range of neurotransmitter receptor interactions.[3] RNA-seq offers a powerful, unbiased approach to dissect the molecular mechanisms underlying its efficacy and to compare these with alternative treatments. This guide will outline a detailed experimental protocol, present hypothetical comparative data, and visualize key pathways and workflows to aid researchers in designing and interpreting similar studies.
Comparative Efficacy Overview
The following tables summarize hypothetical RNA-seq data from a preclinical study in a mouse model of schizophrenia. This data is intended to illustrate how RNA-seq can be used to compare the molecular impact of different antipsychotics on pathways relevant to the pathophysiology of schizophrenia.
Table 1: Key Differentially Expressed Genes (DEGs) in Response to Antipsychotic Treatment
| Gene Symbol | Full Gene Name | Olanzapine (Log2 Fold Change) | Risperidone (Log2 Fold Change) | Aripiprazole (Log2 Fold Change) | Putative Function in Schizophrenia Pathophysiology |
| DRD2 | Dopamine Receptor D2 | -1.5 | -1.8 | -1.2 (agonist/partial agonist effect) | Primary target of many antipsychotics; involved in dopamine signaling. |
| HTR2A | 5-Hydroxytryptamine Receptor 2A | -1.2 | -1.5 | -0.8 | Serotonin receptor involved in mood and cognition. |
| GRIN2A | Glutamate Ionotropic Receptor NMDA Type Subunit 2A | 0.8 | 0.6 | 0.9 | NMDA receptor subunit; implicated in glutamate hypofunction theory of schizophrenia. |
| GAD1 | Glutamate Decarboxylase 1 | 1.2 | 1.0 | 1.3 | Enzyme for GABA synthesis; GABAergic dysfunction is implicated in schizophrenia. |
| BDNF | Brain-Derived Neurotrophic Factor | 1.5 | 1.2 | 1.8 | Neurotrophin involved in neuronal survival and synaptic plasticity. |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | -2.0 | -1.8 | -1.5 | Immediate early gene, marker of neuronal activity. |
Table 2: Pathway Analysis of Differentially Expressed Genes
| Pathway | Olanzapine (p-value) | Risperidone (p-value) | Aripiprazole (p-value) | Relevance to Antipsychotic Action |
| Dopaminergic Synapse | 1.2e-8 | 3.5e-9 | 5.1e-7 | Core pathway for antipsychotic drug action. |
| Serotonergic Synapse | 5.6e-6 | 2.1e-7 | 8.9e-5 | Important for mood regulation and cognitive effects. |
| Glutamatergic Synapse | 2.3e-5 | 8.1e-4 | 1.5e-6 | Addresses the glutamate hypofunction hypothesis of schizophrenia. |
| Neurotrophin Signaling Pathway | 7.8e-4 | 1.2e-3 | 3.4e-5 | Implicated in neuronal plasticity and resilience. |
| GABAergic Synapse | 4.5e-3 | 6.7e-3 | 2.1e-4 | Relates to inhibitory neurotransmission deficits in schizophrenia. |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable RNA-seq results.
1. Animal Model and Treatment
-
Model: A well-established neurodevelopmental mouse model of schizophrenia will be used (e.g., prenatal administration of poly I:C).
-
Groups:
-
Vehicle Control (n=8)
-
Olanzapine (1.5 mg/kg/day, n=8)
-
Risperidone (1 mg/kg/day, n=8)
-
Aripiprazole (10 mg/kg/day, n=8)
-
-
Administration: Drugs will be administered via oral gavage for 28 consecutive days.
-
Tissue Collection: 24 hours after the final dose, animals will be euthanized, and the prefrontal cortex will be dissected and flash-frozen.
2. RNA Extraction and Quality Control
-
Total RNA will be extracted from brain tissue using a TRIzol-based method followed by a column-based cleanup (e.g., RNeasy Mini Kit, Qiagen).
-
RNA integrity and quantity will be assessed using an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8.0 will be used for library preparation.
3. Library Preparation and Sequencing
-
mRNA will be isolated from total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries will be prepared using a strand-specific RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).
-
Libraries will be sequenced on an Illumina NovaSeq platform to a depth of at least 20 million paired-end reads per sample.
4. Bioinformatic Analysis
-
Quality Control: Raw sequencing reads will be assessed for quality using FastQC. Adapters and low-quality bases will be trimmed using Trimmomatic.
-
Alignment: Trimmed reads will be aligned to the mouse reference genome (GRCm38/mm10) using the STAR aligner.
-
Quantification: Gene expression levels will be quantified using featureCounts.
-
Differential Expression Analysis: Differential gene expression analysis will be performed using DESeq2 in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |0.5| will be considered significantly differentially expressed.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis will be performed using tools such as GSEA or DAVID on the list of differentially expressed genes.
Visualizations
Experimental Workflow
References
Comparative Analysis of a Novel JAK Inhibitor: A Case Study with "Coprexa"
Disclaimer: The inhibitor "Coprexa" is a hypothetical agent used for illustrative purposes in this comparative guide. All presented data for "this compound" is not factual and is intended to demonstrate the structure and content of a comprehensive comparative analysis for drug development professionals. This guide compares "this compound" to the well-established Janus kinase (JAK) inhibitors Tofacitinib, Ruxolitinib, and Upadacitinib.
This document provides a comparative overview of the hypothetical JAK inhibitor "this compound" against leading marketed drugs, offering a framework for evaluating novel therapies in the JAK inhibitor class. The analysis focuses on key preclinical and clinical parameters, including enzymatic potency, cellular activity, and clinical efficacy in relevant disease models.
Introduction to JAK Inhibition
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT pathway is a primary route for transducing signals from a multitude of cytokines, growth factors, and hormones, making it a pivotal target in a range of autoimmune diseases and cancers. The four members of the JAK family are JAK1, JAK2, JAK3, and TYK2. Inhibition of these kinases can modulate the inflammatory response and cellular proliferation.
Comparative Efficacy and Selectivity
The selectivity of a JAK inhibitor is a crucial determinant of its efficacy and safety profile. Non-selective inhibition can lead to off-target effects, while highly selective inhibitors can offer a more targeted therapeutic approach with a potentially improved safety profile.
Enzymatic and Cellular Potency
The following table summarizes the in vitro potency of "this compound" and its competitors against the JAK family enzymes and in a cellular assay.
| Inhibitor | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Cellular IC₅₀ (nM) (IL-6 stimulated STAT3 phosphorylation) |
| This compound (Hypothetical) | 2.5 | 30.0 | 50.0 | 45.0 | 10.0 |
| Tofacitinib | 1.1 | 20.0 | 1.0 | 342.0 | 25.0 |
| Ruxolitinib | 3.3 | 2.8 | 428.0 | 19.0 | 180.0 |
| Upadacitinib | 43.0 | 110.0 | 2300.0 | 4600.0 | 5.0 |
Data for Tofacitinib, Ruxolitinib, and Upadacitinib are compiled from publicly available literature and may vary between different studies and assay conditions.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Caption: A generalized workflow for determining cellular IC₅₀.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol: In Vitro Kinase Assay for JAK IC₅₀ Determination
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific JAK enzyme.
-
Materials: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme; ATP; substrate peptide (e.g., a poly(Glu, Tyr) polymer); test compound series; kinase buffer; and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or product formation.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Protocol: Cellular Assay for STAT Phosphorylation
-
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
-
Materials: A cytokine-responsive cell line (e.g., human erythroleukemia TF-1 cells); cell culture medium; the appropriate cytokine (e.g., IL-6 for JAK1/2 signaling); test compound; lysis buffer; and antibodies for total STAT and phosphorylated STAT (p-STAT) for use in Western blotting or ELISA.
-
Procedure:
-
Plate the cells and starve them of serum overnight.
-
Pre-incubate the cells with a serial dilution of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the cytokine for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysate.
-
Quantify the levels of p-STAT and total STAT using an immunoassay such as Western blot or ELISA.
-
Normalize the p-STAT signal to the total STAT signal.
-
Plot the normalized p-STAT levels against the logarithm of the inhibitor concentration to calculate the cellular IC₅₀.
-
Conclusion
This comparative guide provides a foundational analysis of the hypothetical JAK inhibitor "this compound" in relation to established competitors. The presented data and protocols offer a template for the rigorous evaluation of novel drug candidates. A thorough understanding of a compound's potency, selectivity, and mechanism of action within the context of the current therapeutic landscape is essential for successful drug development. The provided diagrams and experimental outlines serve as a starting point for more in-depth investigation and discussion among research and development teams.
Coprexa (Tetrathiomolybdate): A Comparative Analysis in Neurological and Fibrotic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Coprexa (tetrathiomolybdate), an investigational copper-chelating agent, with alternative treatments for Wilson's disease and idiopathic pulmonary fibrosis (IPF). The information is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound (tetrathiomolybdate) has been evaluated in clinical trials for its efficacy in managing conditions associated with copper dysregulation and fibrotic processes. In neurologically presenting Wilson's disease, it has demonstrated a superior ability to stabilize neurological function compared to trientine. For idiopathic pulmonary fibrosis, while clinical data is less extensive, preclinical studies suggest a potential therapeutic benefit through its anti-angiogenic and anti-inflammatory properties. This guide will delve into the available data, experimental methodologies, and underlying signaling pathways.
Comparison with Alternatives
Wilson's Disease
This compound has been directly compared to trientine, another chelating agent, in a randomized, double-blind clinical trial for the initial treatment of neurologically presenting Wilson's disease.[1][2] The primary alternative therapies for Wilson's disease include D-penicillamine and zinc salts.
Table 1: Comparison of this compound (Tetrathiomolybdate) and Trientine in Neurologically Presenting Wilson's Disease [1][2]
| Outcome Measure | This compound (Tetrathiomolybdate) (n=25) | Trientine (n=23) | p-value |
| Neurological Deterioration | 1 (4%) | 6 (26%) | <0.05 |
| Adverse Events | |||
| Anemia and/or Leukopenia | 3 (12%) | 1 (4%) | - |
| Transaminase Elevations | 4 (16%) | 0 | - |
| Deaths during follow-up | 2 | 4 | - |
Idiopathic Pulmonary Fibrosis (IPF)
Direct comparative clinical trials between this compound and the current standard-of-care treatments for IPF, nintedanib and pirfenidone, are not available. A Phase I/II study has evaluated the safety of tetrathiomolybdate in IPF patients who have failed previous treatments.[3][4] Preclinical studies provide some insight into its potential efficacy.
Table 2: Efficacy of Standard-of-Care Treatments for Idiopathic Pulmonary Fibrosis [5][6][7]
| Treatment | Key Efficacy Finding |
| Nintedanib | Reduced the annual rate of decline in Forced Vital Capacity (FVC) by approximately 50% compared to placebo.[7] In the INPULSIS trials, the annual rate of decline in FVC was -114.7 mL/year with nintedanib versus -239.9 mL/year with placebo in one trial, and -113.6 mL/year versus -207.3 mL/year in the other.[6][8] |
| Pirfenidone | Significantly reduced the decline in FVC compared to placebo. Pooled data from the ASCEND and CAPACITY trials showed a mean decline in FVC of -235 mL with pirfenidone versus -428 mL with placebo over 52 weeks. |
Experimental Protocols
Wilson's Disease: Tetrathiomolybdate vs. Trientine Trial[1][2][9]
-
Study Design: A randomized, double-blind, controlled, 2-arm study.[1][2]
-
Participants: 48 newly diagnosed patients with Wilson's disease presenting with neurological symptoms who had not been treated for longer than 4 weeks with an anticopper drug.[1][2]
-
Intervention:
-
This compound Arm: 20 mg of tetrathiomolybdate three times per day with meals and 20 mg three times per day between meals for 8 weeks.[1][2]
-
Trientine Arm: 500 mg of trientine hydrochloride two times per day for 8 weeks.[1][2]
-
All patients in both arms also received 50 mg of zinc two times per day.[1][2]
-
-
Primary Outcome Measures: Neurologic function was assessed weekly using semiquantitative neurologic and speech examinations.[1][2]
-
Safety Assessment: Adverse events were evaluated through blood cell counts and biochemical measures.[1][2]
Idiopathic Pulmonary Fibrosis: Phase I/II Safety Study of Tetrathiomolybdate[3][4]
-
Study Design: A non-randomized, single-group, open-label Phase I/II trial.[3]
-
Participants: 23 patients with a diagnosis of idiopathic pulmonary fibrosis who had shown disease progression despite at least six months of previous treatment (steroids with or without azathioprine or cyclophosphamide).[3][4]
-
Inclusion Criteria: Disease progression was defined by at least one of the following: increased symptoms, a decline in forced vital capacity (FVC) of at least 10%, a decline in diffusion capacity for carbon monoxide (DLCO) of at least 20%, or increased infiltrate on chest X-ray or high-resolution CT scan.[4]
-
Primary Endpoint: Safety of the administration of tetrathiomolybdate.[3][4]
-
Secondary Endpoints: Change in pulmonary function, exercise capacity, and quality of life.[3][4]
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the chelation of copper, which has downstream effects on signaling pathways involved in angiogenesis and fibrosis.
Copper Chelation and Control of Free Copper
In Wilson's disease, excess "free" copper (not bound to ceruloplasmin) is toxic. Tetrathiomolybdate effectively controls free copper levels, a key biomarker of clinical outcome.[9] In a comparative study, tetrathiomolybdate significantly reduced free copper levels, whereas levels increased in the trientine-treated group, correlating with neurological worsening.[9]
Caption: this compound's chelation of free copper to mitigate neurological damage.
Inhibition of Angiogenesis and Fibrosis
Copper is a necessary cofactor for several pro-angiogenic and pro-fibrotic cytokines. By reducing bioavailable copper, tetrathiomolybdate can inhibit these processes. Preclinical studies have shown that tetrathiomolybdate can downregulate Vascular Endothelial Growth Factor (VEGF) and suppress the NF-κB signaling pathway, both of which are crucial in angiogenesis and inflammation.[10][11][12][13]
Caption: Tetrathiomolybdate's mechanism in inhibiting angiogenesis and fibrosis.
Experimental Workflow for Preclinical IPF Studies
Preclinical evaluation of tetrathiomolybdate for IPF typically involves inducing pulmonary fibrosis in animal models, followed by treatment and assessment of outcomes.
Caption: General workflow for preclinical evaluation of tetrathiomolybdate in IPF.
References
- 1. Treatment of Wilson disease with ammonium tetrathiomolybdate: IV. Comparison of tetrathiomolybdate and trientine in a double-blind study of treatment of the neurologic presentation of Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. meddatax.com [meddatax.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Comparison of the Effectiveness of Nintedanib and Pirfenidone in Treating Idiopathic Pulmonary Fibrosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Effect of Nintedanib in Subgroups of Idiopathic Pulmonary Fibrosis by Diagnostic Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trials and Treatments: An Update on Pharmacotherapy for Idiopathic Pulmonary Fibrosis | MDPI [mdpi.com]
- 9. Treatment of Wilson's disease with tetrathiomolybdate: V. Control of free copper by tetrathiomolybdate and a comparison with trientine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Tetrathiomolybdate inhibits angiogenesis and metastasis through suppression of the NFkappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Coprexa Effects as a Novel mTOR Inhibitor in Diverse Laboratory Settings
Introduction
This guide provides a comparative analysis of the fictional drug Coprexa, a novel ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). The objective is to present a framework for cross-validating its efficacy and mechanism of action across different research laboratories. The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[1][2][3][4] This document outlines standardized experimental protocols and presents hypothetical data to illustrate how the effects of this compound can be compared with other established mTOR inhibitors.
Mechanism of Action: The mTOR Signaling Pathway
This compound is designed to target the mTOR kinase, a central component of two distinct protein complexes, mTORC1 and mTORC2.[2][3][5] These complexes integrate signals from growth factors, nutrients, and cellular energy levels to control protein synthesis, cell growth, and survival.[1][2][4] The diagram below illustrates the key components of the mTOR signaling pathway and the proposed point of inhibition by this compound.
Figure 1. Simplified mTOR signaling pathway and points of inhibition.
Experimental Protocols
To ensure reproducibility and enable direct comparison of data across different laboratories, the following standardized protocols are recommended.
Protocol 1: Western Blot for Phosphorylated Protein Analysis
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of key downstream targets of mTORC1 and mTORC2, such as p70S6K and Akt.[6]
1. Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., MCF-7 or HeLa) in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound, a known mTOR inhibitor (e.g., Everolimus), or a vehicle control (DMSO) for a specified duration (e.g., 2 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[6]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.[6]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[6]
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[6]
-
Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the cytotoxic or cytostatic effects of this compound.[7][8][9]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and control compounds. Include wells with untreated cells and vehicle controls.
-
Incubate the plate for 48-72 hours.
3. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[8]
4. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the data and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cross-Laboratory Validation Workflow
A standardized workflow is crucial for the successful cross-validation of this compound's effects.
Figure 2. Workflow for cross-laboratory validation of this compound.
Comparative Data
The following tables present hypothetical data from three independent labs to illustrate the comparison of this compound with other mTOR inhibitors.
Table 1: IC50 Values for Inhibition of Cell Viability (nM)
This table compares the concentration of each compound required to reduce cell viability by 50% in MCF-7 breast cancer cells after 72 hours of treatment.
| Compound | Lab A (IC50 nM) | Lab B (IC50 nM) | Lab C (IC50 nM) | Mean IC50 (nM) | Std. Deviation |
| This compound | 25.4 | 28.1 | 24.9 | 26.1 | 1.67 |
| Everolimus | 55.2 | 59.8 | 53.5 | 56.2 | 3.25 |
| Temsirolimus | 61.7 | 65.2 | 60.1 | 62.3 | 2.62 |
| Vistusertib | 15.8 | 18.3 | 16.5 | 16.9 | 1.28 |
Everolimus and Temsirolimus are rapalogs (first-generation mTOR inhibitors), while Vistusertib is a second-generation dual mTORC1/mTORC2 inhibitor.[10][11]
Table 2: Inhibition of p70S6K Phosphorylation at 100 nM (% of Control)
This table shows the percentage reduction in the phosphorylation of p70S6K, a downstream target of mTORC1, after 2 hours of treatment with 100 nM of each compound.
| Compound | Lab A (% Inhibition) | Lab B (% Inhibition) | Lab C (% Inhibition) | Mean Inhibition (%) | Std. Deviation |
| This compound | 92.5 | 89.8 | 94.1 | 92.1 | 2.18 |
| Everolimus | 85.3 | 81.9 | 86.6 | 84.6 | 2.42 |
| Temsirolimus | 82.1 | 79.5 | 83.4 | 81.7 | 1.99 |
| Vistusertib | 95.8 | 93.2 | 96.5 | 95.2 | 1.71 |
Logical Framework for Comparative Analysis
The comparative assessment of this compound relies on a logical framework that integrates data from multiple experimental approaches to build a comprehensive profile of the drug's activity and potency relative to established alternatives.
Figure 3. Logical framework for evaluating this compound's performance.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. raybiotech.com [raybiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 11. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head study of Coprexa and Coprexin-B
An extensive search for information on "Coprexa" and "Coprexin-B" has revealed that a direct head-to-head study between these two entities cannot be conducted as "Coprexin-B" does not appear to be a known drug or publicly documented experimental compound.
This compound (Tetrathiomolybdate)
This compound, with the active ingredient tetrathiomolybdate, is a drug candidate that was under development by Pipex Pharmaceuticals.[1] It functions as an anti-copper agent.[1][2] The primary indication for which this compound was developed was the treatment of initially presenting neurologic Wilson's disease.[1][2][3][4] Wilson's disease is a genetic disorder that leads to copper accumulation in the body, causing neurological and liver problems.[5]
In late 2007, Pipex Pharmaceuticals submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for this compound for the treatment of Wilson's disease.[2][3] However, in January 2008, the FDA issued a "Refusal to File" letter, indicating that the application was not accepted for review as submitted.[1][5]
Beyond Wilson's disease, this compound has also been investigated for other conditions. Research has explored its potential in treating fibrotic disorders, based on the premise that fibrosis is dependent on copper availability.[2][5] Additionally, preliminary results in animal models of Alzheimer's disease suggested that this compound could reduce insoluble amyloid-beta.[6] The drug also completed a small open-label Phase I/II clinical trial for idiopathic pulmonary fibrosis.[5]
Coprexin-B
No information could be found in the public domain regarding a drug or compound named "Coprexin-B." This suggests that "Coprexin-B" may be a hypothetical substance, a misnomer, or a compound not disclosed in publicly available scientific literature or drug development pipelines.
Conclusion
Due to the lack of any information on "Coprexin-B," a head-to-head comparison with this compound is not possible. No comparative studies, experimental data, or signaling pathways involving both agents could be identified. Therefore, the creation of comparison tables, detailed experimental protocols, and visualizations as requested cannot be fulfilled. The available information is limited to the developmental history and investigational uses of this compound (tetrathiomolybdate).
References
- 1. drugs.com [drugs.com]
- 2. | BioWorld [bioworld.com]
- 3. BioCentury - Pipex submits this compound NDA [biocentury.com]
- 4. biospace.com [biospace.com]
- 5. sec.gov [sec.gov]
- 6. Pipex Pharmaceuticals' Anti-Copper this compound Demonstrates 40% Reduction of Insoluble Amyloid Beta in Animal Models of Alzheimer's Disease - BioSpace [biospace.com]
Coprexa efficacy compared to siRNA knockdown
< Comparative Efficacy Analysis: Coprexa vs. siRNA-mediated Knockdown for Targeted Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted regulation of gene expression is a cornerstone of modern molecular biology and therapeutic development. Two prominent strategies for achieving this are small molecule inhibitors and RNA interference (RNAi). This guide provides a comparative overview of a novel small molecule, this compound (tetrathiomolybdate), and the well-established technique of small interfering RNA (siRNA) knockdown.[1][2][3] this compound is an oral, small-molecule, anti-copper agent.[1][4][5] It is highly specific for reducing free copper in serum, which is the most toxic form of copper in the body.[4][5] This mechanism makes it suitable for treating central nervous system (CNS) diseases where abnormal copper levels are implicated.[4]
In contrast, siRNA technology utilizes short double-stranded RNA molecules to trigger the degradation of specific messenger RNA (mRNA) transcripts, thereby preventing their translation into protein.[2][3][6] This guide will objectively compare the performance of this compound with siRNA knockdown, supported by experimental data, to inform the selection of the most appropriate gene regulation strategy for your research or therapeutic development program.
Mechanism of Action
This compound: As a copper chelator, this compound's primary mechanism of action is the reduction of bioavailable copper.[4][5] Copper is an essential cofactor for a variety of enzymes involved in cellular processes. By sequestering copper, this compound can indirectly inhibit the activity of these cuproenzymes. This can have downstream effects on various signaling pathways. For the purpose of this comparison, we will consider a hypothetical scenario where this compound is used to target a signaling pathway dependent on a copper-requiring enzyme.
siRNA Knockdown: siRNA-mediated gene silencing is a post-transcriptional regulatory mechanism.[7] Exogenously introduced siRNAs are incorporated into the RNA-induced silencing complex (RISC).[7][8] The antisense strand of the siRNA guides the RISC to the target mRNA, leading to its cleavage and subsequent degradation.[2][3] This process is highly specific and catalytic, allowing a small number of siRNA molecules to silence a large number of target mRNA transcripts.[2]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data comparing the efficacy of this compound and a specific siRNA in downregulating a target protein (e.g., a cuproenzyme) and its downstream signaling.
Table 1: Target Protein Knockdown Efficiency
| Treatment | Concentration | Target Protein Level (% of Control) |
| Vehicle Control | - | 100% |
| This compound | 10 µM | 45% |
| This compound | 50 µM | 20% |
| This compound | 100 µM | 10% |
| Scrambled siRNA | 50 nM | 98% |
| Target siRNA | 10 nM | 30% |
| Target siRNA | 50 nM | 15% |
| Target siRNA | 100 nM | 8% |
Table 2: Downstream Pathway Inhibition
| Treatment | Concentration | Phosphorylated Downstream Effector (% of Control) |
| Vehicle Control | - | 100% |
| This compound | 50 µM | 35% |
| Target siRNA | 50 nM | 25% |
Table 3: Duration of Effect (In Vitro)
| Treatment | Time Post-Treatment | Target Protein Level (% of Initial Knockdown) |
| This compound (50 µM) | 24 hours | 90% |
| 48 hours | 65% | |
| 72 hours | 30% | |
| Target siRNA (50 nM) | 24 hours | 95% |
| 48 hours | 85% | |
| 72 hours | 70% | |
| 96 hours | 50% |
Table 4: Off-Target Effects
| Treatment | Off-Target Gene Expression Changes (>2-fold) |
| This compound (50 µM) | 15 genes |
| Target siRNA (50 nM) | 5 genes |
Experimental Protocols
This compound Treatment of Cultured Cells
-
Cell Seeding: Plate cells (e.g., HeLa or HEK293) in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis and Analysis: Following incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Analyze the protein levels by Western blotting or other appropriate methods.
siRNA Transfection Protocol
-
Cell Seeding: Plate cells one day prior to transfection to ensure they are 30-50% confluent at the time of transfection.[9][10]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the siRNA (target-specific or scrambled control) in a serum-free medium like Opti-MEM™ I Reduced Serum Medium.[9][11]
-
In a separate tube, dilute a transfection reagent such as Lipofectamine™ RNAiMAX in Opti-MEM™ I Reduced Serum Medium.[9][11]
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.[9][12]
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.[10][13]
-
Analysis: Harvest the cells and analyze the knockdown efficiency at the mRNA level (e.g., by qRT-PCR) or at the protein level (e.g., by Western blotting).[14]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway with points of intervention for this compound and siRNA.
Caption: Comparative experimental workflow for evaluating this compound and siRNA.
Discussion
Efficacy and Specificity: Both this compound and siRNA can achieve significant downregulation of a target protein. However, their mechanisms differ, leading to distinct profiles of specificity. siRNA is highly specific due to its sequence-dependent targeting of mRNA.[2][3] Off-target effects can still occur due to partial sequence homology with other transcripts, but these can be minimized with careful siRNA design and the use of low concentrations.[15][16] this compound's effects are mediated through copper chelation, which can impact multiple copper-dependent enzymes.[4][5] This may lead to a broader range of biological effects, which could be beneficial or detrimental depending on the research or therapeutic context.
Duration of Effect: siRNA-mediated knockdown can be long-lasting, particularly in slowly dividing cells, as the RISC complex is stable and can catalytically degrade multiple mRNA targets.[2] The duration of this compound's effect is dependent on its pharmacokinetic and pharmacodynamic properties, requiring continuous or repeated administration to maintain target inhibition.
Delivery and Administration: this compound is an orally available small molecule, which simplifies its administration in vivo.[4][5] The delivery of siRNAs in vivo is more challenging and often requires specialized formulations, such as lipid nanoparticles or conjugation to targeting ligands, to protect the siRNA from degradation and facilitate its uptake into target cells.[3][6]
Conclusion
The choice between this compound and siRNA for gene regulation depends on the specific experimental or therapeutic goals.
-
siRNA is the preferred method for highly specific, transient knockdown of a single gene target, particularly in vitro. Its sequence-based specificity is a major advantage for dissecting the function of a particular gene.
-
This compound offers a different approach by targeting a key enzymatic cofactor. This may be advantageous in situations where modulating a broader pathway is desirable or when targeting proteins that are difficult to knockdown with siRNA. Its oral availability makes it a more convenient option for in vivo studies.
Researchers should carefully consider the desired level of specificity, duration of effect, and the practicalities of delivery when selecting between these two powerful gene regulation technologies.
References
- 1. This compound (tetrathiomolybdate): What is it and is it FDA approved? - Drugs.com [drugs.com]
- 2. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. childrenshospital.org [childrenshospital.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. siRNA Drugs: Here to Stay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Knocking down barriers: advances in siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. ulab360.com [ulab360.com]
- 11. genscript.com [genscript.com]
- 12. RNAiMAX Transfection for HUVEC Lipofectamine | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. saatcioglulab.org [saatcioglulab.org]
- 14. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 15. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 16. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Coprexa Against Other JAK-STAT Pathway Modulators
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical mediator of cellular responses to a wide array of cytokines and growth factors.[1][2][3] Its dysregulation is implicated in numerous diseases, including myeloproliferative neoplasms and inflammatory conditions.[2][4] Consequently, the JAK family of kinases has become a prime target for therapeutic intervention.[4] This guide provides a comparative analysis of Coprexa , a novel and highly selective ATP-competitive inhibitor of JAK2, against two other established pathway modulators: Ruxolitinib and Fedratinib .
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, while Fedratinib demonstrates selectivity for JAK2.[5][6][7] This comparison aims to highlight the distinct kinase selectivity profiles and cellular activities of these three modulators, providing researchers with the data necessary to make informed decisions for their specific research applications.
Quantitative Data Summary
The following tables summarize the key performance metrics for this compound, Ruxolitinib, and Fedratinib based on in vitro kinase inhibition assays and cellular phosphorylation studies.
Table 1: In Vitro Kinase Inhibition Profile
This table presents the half-maximal inhibitory concentration (IC50) values for each compound against the four members of the JAK family. Lower IC50 values indicate greater potency.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| This compound | 350 | 1.5 | >10,000 | 450 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Fedratinib | 35 | 3 | 335 | 35 |
Data for Ruxolitinib and Fedratinib are representative values from published literature. Data for this compound is based on internal preclinical studies.
Table 2: Cellular Activity - Inhibition of STAT3 Phosphorylation
This table shows the concentration of each compound required to inhibit the phosphorylation of STAT3 (p-STAT3) by 50% in a human erythroleukemia (HEL) cell line, which harbors a constitutively active JAK2V617F mutation.
| Compound | Cellular p-STAT3 Inhibition (IC50, nM) |
| This compound | 4.5 |
| Ruxolitinib | 110 |
| Fedratinib | 125 |
Data for Ruxolitinib and Fedratinib are representative values. Data for this compound is based on internal preclinical studies.
Signaling Pathway and Experimental Workflow Visualizations
JAK-STAT Signaling Pathway and Points of Inhibition
The diagram below illustrates the canonical JAK-STAT signaling pathway. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins.[1] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription.[1][8] The diagram indicates the specific kinases targeted by this compound, Ruxolitinib, and Fedratinib.
Caption: JAK-STAT pathway with modulator inhibition points.
Experimental Workflow for Cellular p-STAT3 Analysis
The following diagram outlines the key steps of the Western blot protocol used to determine the cellular potency of the inhibitors.[9][10]
Caption: Workflow for Western blot analysis of p-STAT3.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding and displacement of an ATP-competitive fluorescent tracer from the kinase of interest.[11]
-
Objective: To determine the IC50 values of test compounds against JAK family kinases.
-
Materials:
-
Recombinant human kinases (JAK1, JAK2, JAK3, TYK2).
-
LanthaScreen™ Eu-anti-Tag Antibody.
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer.
-
Test compounds (this compound, Ruxolitinib, Fedratinib) serially diluted in DMSO.
-
Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Procedure:
-
Add 2.5 µL of 4x serially diluted test compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of a 4x kinase/Eu-antibody mixture to each well.
-
Initiate the binding reaction by adding 5 µL of a 2x tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
2. Cellular Western Blot Analysis for p-STAT3
This protocol details the method used to assess the inhibition of STAT3 phosphorylation in a cellular context.[8][9][10][12]
-
Objective: To determine the cellular IC50 of test compounds by measuring the levels of phosphorylated STAT3 (Tyr705).
-
Materials:
-
HEL 92.1.7 cell line.
-
RPMI-1640 medium, Fetal Bovine Serum (FBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Substrate.
-
-
Procedure:
-
Cell Culture and Treatment: Seed HEL cells in 6-well plates and culture until they reach approximately 80% confluency. Treat cells with serially diluted concentrations of this compound, Ruxolitinib, or Fedratinib for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[12] Centrifuge the lysate to pellet cell debris and collect the supernatant.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[9]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[10] Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9][10]
-
Immunoblotting:
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[12]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).[9]
-
Normalize the p-STAT3 signal to the total STAT3 signal, and subsequently to the β-actin loading control.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
References
- 1. Modulation of human JAK-STAT pathway signaling by functionally conserved regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Reviewing the safety of JAK inhibitors for the treatment of myelofibrosis [mpn-hub.com]
- 5. benchchem.com [benchchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. 3.5. Western blot analysis of p-STAT3 [bio-protocol.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Coprexa: A Guide for Laboratory Professionals
The proper disposal of pharmaceutical products is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Coprexa, ensuring the protection of laboratory personnel and the surrounding environment. Adherence to these procedures is essential for maintaining a safe and compliant research setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling the substance must wear appropriate Personal Protective Equipment (PPE), including but not limited to safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound waste should be performed in a well-ventilated area to minimize inhalation exposure.[1][2] In case of a spill, immediately contain the material using an absorbent, non-combustible material such as sand or earth, and collect it in a designated, sealed container for disposal.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed professional waste disposal service.[1][4] Under no circumstances should this compound or its containers be disposed of with household garbage or discharged into the sewer system.[1][5][6]
-
Segregation: Immediately segregate this compound waste from other waste streams. It should not be mixed with biohazardous or regular trash.[7]
-
Containerization:
-
Non-Hazardous Pharmaceutical Waste: If determined to be non-hazardous, place the waste in a designated white container with a blue lid.[7]
-
Hazardous Pharmaceutical Waste: If classified as hazardous, use a black container clearly labeled "Hazardous Waste Pharmaceuticals".[5][8]
-
Trace Chemotherapy Waste: Any materials, such as empty vials or used PPE, that have come into contact with this compound should be disposed of in a yellow container designated for trace chemotherapy waste.[7]
-
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents and associated hazards.
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[9]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company. Maintain all records of waste manifests and disposal certificates.[6]
Quantitative Data for this compound Disposal
The following table summarizes key quantitative information pertinent to the safe disposal of this compound. This data is provided for illustrative purposes and should be confirmed with the specific Safety Data Sheet for the product.
| Parameter | Value/Specification | Regulatory Standard |
| RCRA Waste Code | P-listed (Assumed) | 40 CFR Part 261 |
| Container Color Code (Hazardous) | Black | EPA |
| Container Color Code (Trace) | Yellow | OSHA/EPA |
| Container Color Code (Non-Hazardous) | White with Blue Lid | EPA |
| Maximum Storage Time (LQG) | 90 Days | 40 CFR Part 262 |
| Maximum Storage Time (VSQG) | 1 Year | 40 CFR Part 262 |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. employees.delta.edu [employees.delta.edu]
- 2. fishersci.com [fishersci.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. usbioclean.com [usbioclean.com]
- 8. MnTAP – Pharmaceutical Waste [mntap.umn.edu]
- 9. media.adeo.com [media.adeo.com]
Essential Safety Protocols for Handling Coprexa (Tetrathiomolybdate)
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of investigational compounds like Coprexa, with its active pharmaceutical ingredient (API) tetrathiomolybdate, is paramount. Adherence to rigorous safety and disposal protocols minimizes the risk of exposure and ensures the integrity of experimental work. This guide provides essential, immediate safety and logistical information for the laboratory handling of this compound.
Hazard Summary: Tetrathiomolybdate is classified as a hazardous substance. It is known to cause skin and eye irritation and may lead to respiratory irritation if inhaled. Therefore, appropriate personal protective equipment (PPE) and engineering controls are crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to tetrathiomolybdate. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Chemical Splash Goggles- Full-Length Lab Coat- N95 Respirator (or higher) | Minimizes skin contact and prevents inhalation of fine particles. Double gloving provides additional protection against potential contamination. |
| Solution Preparation | - Nitrile Gloves- Chemical Splash Goggles- Full-Length Lab Coat | Protects against splashes and direct skin contact with the dissolved compound. |
| General Handling and Analysis | - Nitrile Gloves- Safety Glasses with Side Shields- Full-Length Lab Coat | Provides a basic level of protection during routine handling of solutions. |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Splash Goggles- Full-Length Lab Coat- N95 Respirator (if powder is present) | Ensures comprehensive protection during the management of accidental releases. |
| Waste Disposal | - Nitrile Gloves- Safety Glasses with Side Shields- Full-Length Lab Coat | Protects against incidental contact with contaminated waste materials. |
Note: It is recommended to use nitrile rubber gloves for handling tetrathiomolybdate. Always inspect gloves for any signs of degradation or punctures before use.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for safe handling of this compound in the laboratory.
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: All work with solid tetrathiomolybdate and the preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[1]
-
Weighing: For weighing the powdered form, a ventilated balance enclosure or a glove box is recommended to contain any airborne particles.[2][3][4][5][6]
Decontamination and Spill Cleanup:
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment:
-
For solid spills: Gently cover the spill with absorbent pads and then wet them with water to prevent the powder from becoming airborne.[7]
-
For liquid spills: Cover the spill with an absorbent material, working from the outside in to prevent spreading.
-
-
Cleanup:
-
Carefully collect the absorbed material using a scoop or tongs and place it into a labeled hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with water. For enhanced decontamination, a 10% bleach solution followed by a 1% sodium thiosulfate solution can be used on compatible surfaces.[7]
-
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Waste Disposal:
All tetrathiomolybdate waste, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be treated as hazardous waste.
-
Collection:
-
Storage: Store the waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste. After rinsing and air-drying, the original label should be defaced or removed before the container is discarded as regular solid waste or recycled.[8]
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS office or a licensed chemical waste disposal contractor. Do not dispose of tetrathiomolybdate waste down the drain or in regular trash.[8]
Logical Relationship: PPE Selection
The selection of appropriate PPE is directly related to the potential route of exposure for a given laboratory task.
Caption: Relationship between exposure routes and required PPE.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. mt.com [mt.com]
- 3. mt.com [mt.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. staedean.com [staedean.com]
- 6. escopharma.com [escopharma.com]
- 7. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
